3-Bromo-2-fluorophenylboronic acid
Description
The exact mass of the compound (3-Bromo-2-fluorophenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLOSORNRRMFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584268 | |
| Record name | (3-Bromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-97-8 | |
| Record name | (3-Bromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-fluorophenylboronic acid (CAS: 352535-97-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a fluorine atom on a phenyl ring, makes it a highly valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 352535-97-8 | [1][2] |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 225-227 °C | [2] |
| Purity | ≥98% (typically analyzed by HPLC) | [1] |
| Solubility | Soluble in organic solvents such as methanol and THF. | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Synthesis
The synthesis of this compound typically involves a lithium-halogen exchange reaction followed by borylation. A general synthetic approach starts from 1,3-dibromo-2-fluorobenzene.
This process involves the selective reaction of one of the bromine atoms with an organolithium reagent at low temperature to form an aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, followed by acidic hydrolysis to yield the final boronic acid product.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and substituted aromatic compounds, which are prevalent motifs in many biologically active molecules.[1]
The general mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium(0) species.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
While a specific protocol for every possible reaction is beyond the scope of this guide, the following represents a general, detailed procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Application in Drug Discovery: A Key Building Block for Kinase and Hedgehog Pathway Inhibitors
This compound is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structural features allow for its incorporation into complex heterocyclic systems that can effectively interact with the active sites of key signaling proteins.
Dabrafenib and the MAPK/ERK Signaling Pathway
Dabrafenib is a potent inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway.[3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival in various cancers, including melanoma.[3] Dabrafenib selectively targets the mutated BRAF protein, inhibiting its kinase activity and thereby blocking downstream signaling.[3][4]
Sonidegib and the Hedgehog Signaling Pathway
Sonidegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in certain cancers, such as basal cell carcinoma.[5][6] The pathway is driven by the Smoothened (SMO) receptor. Sonidegib functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of genes involved in cell proliferation and survival.[5][6]
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility in the construction of complex, biologically active molecules, exemplified by its role in the synthesis of targeted cancer therapies like Dabrafenib and Sonidegib, underscores its importance to the scientific community. A thorough understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is crucial for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a synthetic organoboron compound that has emerged as a critical building block in modern organic and medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a fluorine atom on a phenyl ring, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its application in the synthesis of targeted therapeutics, particularly in the context of kinase inhibitor development.
Physicochemical Properties
The distinct substitution pattern on the phenyl ring of this compound significantly influences its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 227 °C (literature) | [1] |
| Boiling Point | ~271.4 °C (Predicted for 3-Fluorophenylboronic acid) | [2] |
| pKa | ~7.50 (Predicted for 3-Fluorophenylboronic acid) | [2] |
| Solubility | Data not available. Generally, arylboronic acids exhibit low solubility in water and varying solubility in organic solvents.[3] |
Note: The boiling point and pKa values are predicted for the structurally related compound 3-Fluorophenylboronic acid and should be considered as estimates. Experimental determination is recommended for precise values.
Experimental Protocols
Accurate characterization of this compound requires standardized experimental procedures. The following are detailed methodologies for determining its key physicochemical properties.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the boronic acid moiety.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system (e.g., water-cosolvent mixture) to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors
This compound is a valuable reagent in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. A pertinent example is its utility in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways implicated in certain cancers.[4][5][6]
IRAK4 Signaling Pathway
The IRAK4 signaling pathway is a critical component of the innate immune system. Its aberrant activation can lead to chronic inflammation and is associated with the survival of certain cancer cells. Inhibiting IRAK4 can block these pro-survival signals, leading to apoptosis of the cancer cells.
Caption: Simplified IRAK4 signaling pathway leading to the production of pro-inflammatory cytokines.
Synthetic Workflow for an IRAK4 Inhibitor
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and is instrumental in the synthesis of many kinase inhibitors. This compound serves as a key coupling partner in this reaction to introduce the 3-bromo-2-fluorophenyl moiety into the target molecule.
Caption: General synthetic workflow for an IRAK4 inhibitor using a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its reactivity in powerful cross-coupling reactions, make it an indispensable tool for the synthesis of complex molecules with potential therapeutic applications. The experimental protocols provided in this guide offer a framework for the precise characterization of this and similar compounds, while the outlined application in the synthesis of IRAK4 inhibitors highlights its significance in the development of targeted therapies. As research into novel therapeutics continues to expand, the importance of well-characterized and versatile building blocks like this compound will undoubtedly continue to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-2-fluorophenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique trifunctionalized phenyl ring, featuring bromo, fluoro, and boronic acid moieties, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, applications, and a representative experimental protocol for its use in cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Core Data and Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₅BBrFO₂ | [1][2] |
| Molecular Weight | 218.82 g/mol | [1][2] |
| CAS Number | 352535-97-8 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 227 °C (lit.) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Room Temperature, under inert atmosphere | [1][2] |
Synthetic Utility and Applications
This compound is particularly valued as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents and advanced materials.[1] The presence of the bromine and boronic acid groups on the same molecule allows for sequential, site-selective coupling reactions, enabling the synthesis of complex biaryl and poly-aryl structures. The fluorine atom can modulate the electronic properties of the molecule and often enhances the biological activity and pharmacokinetic properties of the final product.[3]
Key application areas include:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting cancer.[1]
-
Organic Synthesis: Widely employed in Suzuki-Miyaura coupling reactions to create complex organic molecules.[1]
-
Materials Science: Used in the development of advanced materials such as polymers and nanomaterials.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, such as this compound. This protocol is based on established methodologies for such reactions.[4][5] Optimization may be required for specific substrates.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water)
-
Round-bottomed flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottomed flask or Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.5 mol%), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure coupled product.
Reaction Pathway Visualization
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to the Synthesis of 3-Bromo-2-fluorophenylboronic acid from 1,3-dibromobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-bromo-2-fluorophenylboronic acid, a valuable building block in pharmaceutical and agrochemical development.[1] The described synthetic pathway commences with the readily available starting material, 1,3-dibromobenzene, and proceeds through a two-step sequence involving a directed C-H activation/fluorination followed by a selective lithium-halogen exchange and borylation. This document offers detailed methodologies, quantitative data summaries, and workflow visualizations to facilitate the replication of this synthesis in a laboratory setting.
Overall Synthetic Pathway
The transformation of 1,3-dibromobenzene into this compound is achieved via a two-step process. The initial step involves the formation of the key intermediate, 1,3-dibromo-2-fluorobenzene, through a directed metalation-fluorination reaction. The second step accomplishes a selective lithium-bromine exchange followed by borylation to yield the target product.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Part 1: Synthesis of 1,3-Dibromo-2-fluorobenzene
The first stage of the synthesis involves the selective introduction of a fluorine atom at the C-2 position of 1,3-dibromobenzene. This is accomplished through deprotonation of the most acidic proton (at C-2, between the two bromine atoms) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium intermediate with an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI).
Experimental Protocol: Directed C-H Fluorination
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred solvent, add diisopropylamine (4.2 mL, 30 mmol) followed by the dropwise addition of n-butyllithium (1.6 M in hexanes, 18.8 mL, 30 mmol). Allow the solution to stir at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 1,3-dibromobenzene (5.9 g, 25 mmol) in anhydrous THF (25 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Fluorination: Prepare a solution of N-Fluorobenzenesulfonimide (NFSI) (9.5 g, 30 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the aryllithium species at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography (eluting with hexanes) to afford 1,3-dibromo-2-fluorobenzene as a colorless oil.
Quantitative Data: Reagent Table for Step 1
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.91 | 5.9 g | 25 | 1.0 |
| Diisopropylamine | C₆H₁₅N | 101.19 | 4.2 mL | 30 | 1.2 |
| n-Butyllithium | C₄H₉Li | 64.06 | 18.8 mL (1.6 M) | 30 | 1.2 |
| NFSI | C₁₂H₁₀FNO₂S₂ | 315.34 | 9.5 g | 30 | 1.2 |
| Anhydrous THF | C₄H₈O | 72.11 | ~175 mL | - | - |
Part 2: Synthesis of this compound
The second step utilizes the intermediate 1,3-dibromo-2-fluorobenzene to generate the target boronic acid. A selective lithium-halogen exchange is performed at the sterically less hindered C-3 bromine atom using n-butyllithium at low temperature. The resulting organolithium species is then trapped with triisopropyl borate, and subsequent acidic hydrolysis yields this compound. This method is analogous to syntheses of other fluorinated phenylboronic acids.[2]
Experimental Protocol: Lithium-Halogen Exchange and Borylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-dibromo-2-fluorobenzene (5.1 g, 20 mmol) in anhydrous THF (80 mL).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 13.1 mL, 21 mmol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. Stir the pale yellow solution for an additional 45 minutes at -78 °C.
-
Borylation: In a separate flame-dried flask, cool a solution of triisopropyl borate (B(O-iPr)₃, 5.5 mL, 24 mmol) in anhydrous THF (20 mL) to -78 °C. Transfer the previously prepared aryllithium solution into the cold borate solution via cannula. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis and Isolation: Cool the flask to 0 °C in an ice bath and slowly add 1 M hydrochloric acid (40 mL). Stir the mixture vigorously for 1 hour. Transfer the biphasic mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes, or by trituration with cold pentane, to give this compound as a white solid. The typical yield for this type of transformation is in the range of 70-85%.[3]
Quantitative Data: Reagent Table for Step 2
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,3-Dibromo-2-fluorobenzene | C₆H₃Br₂F | 253.90 | 5.1 g | 20 | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 13.1 mL (1.6 M) | 21 | 1.05 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5.5 mL | 24 | 1.2 |
| Anhydrous THF | C₄H₈O | 72.11 | ~100 mL | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 40 mL | 40 | 2.0 |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedures for both synthetic steps, from initial setup to final product isolation.
Figure 2: Experimental workflow for the two-step synthesis.
Safety and Handling
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Strong Bases: Lithium diisopropylamide (LDA) is a strong, corrosive base. Avoid contact with skin and eyes.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle. All operations should be conducted in a well-ventilated fume hood.
References
Technical Guide: Spectroscopic and Synthetic Overview of 3-Bromo-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] The presence of bromo, fluoro, and boronic acid functionalities on the phenyl ring offers multiple reaction sites for further chemical transformations, making it a versatile intermediate in the synthesis of novel pharmaceutical agents and advanced materials.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds, including 3-bromophenylboronic acid, 2-fluorophenylboronic acid, and 3-fluorophenylboronic acid, as well as computational chemistry principles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 | s (br) | - | B(OH)₂ |
| ~7.7 - 7.8 | t | ~7.5 | H-4 |
| ~7.5 - 7.6 | dd | ~7.5, ~1.5 | H-6 |
| ~7.2 - 7.3 | t | ~7.5 | H-5 |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on concentration, temperature, and solvent.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~135 | C-4 |
| ~130 | C-6 |
| ~128 (d, ³JCF ≈ 5 Hz) | C-5 |
| ~125 (d, ²JCF ≈ 15 Hz) | C-1 (broad) |
| ~118 (d, ²JCF ≈ 20 Hz) | C-3 |
Note: The carbon attached to boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Predicted FT-IR Spectral Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad, Strong | O-H stretch (intermolecular H-bonding) |
| ~1600 | Medium | C=C aromatic ring stretch |
| ~1450 | Medium | C=C aromatic ring stretch |
| ~1350 | Strong | B-O stretch |
| ~1100 | Strong | C-F stretch |
| ~1020 | Medium | B-OH bend |
| ~750 | Strong | C-H out-of-plane bend |
| ~650 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Interpretation |
| 217/219 | [M-H]⁻ (Isotopic pattern due to Br) |
| 235/237 | [M+H₂O-H]⁻ (Adduct with water) |
Experimental Protocols
While specific experimental data for the title compound is unavailable, the following are general and widely accepted protocols for the spectroscopic analysis of phenylboronic acids.
Synthesis of this compound
A plausible synthetic route to this compound involves a lithium-halogen exchange reaction starting from 1,3-dibromo-2-fluorobenzene, followed by quenching with a borate ester and subsequent hydrolysis.[2][3][4][5]
Materials:
-
1,3-Dibromo-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1,3-dibromo-2-fluorobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1-2 hours. The lithium-halogen exchange is expected to occur preferentially at the bromine atom ortho to the fluorine due to its activating effect.
-
Trimethyl borate or triisopropyl borate (1.2 eq) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
Acquisition Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Acquisition Parameters:
-
Technique: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples without extensive preparation.[6]
Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) is a common method for the analysis of phenylboronic acids.[7][8]
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
Further dilute this stock solution to a final concentration of approximately 10 µg/mL.
Acquisition Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-40 psi
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Spectroscopic Analysis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. scirp.org [scirp.org]
- 9. sciex.com [sciex.com]
Crystal Structure of 3-Bromo-2-fluorophenylboronic Acid: A Technical Examination
Affiliation: Advanced Molecular Structures Initiative
Abstract
This technical guide provides a detailed overview of the crystal structure of 3-Bromo-2-fluorophenylboronic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the current unavailability of its specific crystal structure in public databases, this paper presents a comprehensive analysis of the closely related and structurally characterized 2-Fluorophenylboronic acid as a representative model. The guide details the crystallographic data, experimental protocols for synthesis and crystallization of arylboronic acids, and visual representations of the molecular structure and experimental workflow, adhering to the highest standards of scientific reporting.
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitution patterns on the phenyl ring, such as with halogens like bromine and fluorine, can significantly influence the compound's reactivity, selectivity, and solid-state properties. This compound is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] Understanding its three-dimensional structure is crucial for predicting its behavior in chemical reactions and for designing novel molecules with desired properties.
Despite extensive searches of crystallographic databases, the specific crystal structure of this compound has not been publicly reported. Therefore, this guide utilizes the crystal structure of 2-Fluorophenylboronic acid as a pertinent analogue to illustrate the key structural features and analytical methodologies. The structural information for 2-Fluorophenylboronic acid is available through the Crystallography Open Database (COD) under the deposition number 4512180.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BBrFO₂ | --INVALID-LINK-- |
| Molecular Weight | 218.82 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 227 °C | --INVALID-LINK-- |
| CAS Number | 352535-97-8 | --INVALID-LINK-- |
Crystallographic Data of 2-Fluorophenylboronic Acid (Representative Structure)
The crystal structure of 2-Fluorophenylboronic acid reveals a monoclinic system with the space group P 1 21/c 1.[2] The molecules form hydrogen-bonded dimers in the solid state, a common feature for phenylboronic acids.[2] The detailed crystallographic data are summarized in Table 2.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.10172 |
| b (Å) | 5.55660 |
| c (Å) | 22.0587 |
| α (°) | 90.00 |
| β (°) | 94.731 |
| γ (°) | 90.00 |
| Volume (ų) | 622.9 |
| Z | 4 |
| Residual Factor | 0.0354 |
Data sourced from the Crystallography Open Database (COD) entry 4512180.[2]
Experimental Protocols
General Synthesis of Arylboronic Acids
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is a generalized procedure based on methods reported for similar compounds.[3][4]
Materials:
-
Aryl halide (e.g., 1-bromo-2-fluoro-3-iodobenzene as a hypothetical precursor for this compound)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or magnesium turnings
-
Trimethyl borate (B(OMe)₃)
-
Aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
The aryl halide is dissolved in an anhydrous solvent (THF or ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for lithium-halogen exchange.
-
Trimethyl borate is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of aqueous HCl.
-
The product is extracted into an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified phenylboronic acid in an appropriate solvent system, such as a mixture of ethanol and water.[5]
Visualizations
Molecular Structure of this compound
The following diagram illustrates the chemical structure of this compound.
Experimental Workflow for Synthesis and Crystallization
The logical flow of the synthesis and crystallization process is depicted below.
Conclusion
While the definitive crystal structure of this compound remains to be determined and reported, this technical guide provides a robust framework for its study. By examining the crystallographic data of the closely related 2-Fluorophenylboronic acid and outlining established synthetic and crystallization protocols, this document serves as a valuable resource for researchers in the field. The elucidation of the precise solid-state structure of this compound will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in the development of novel pharmaceuticals and advanced materials.
References
Solubility of 3-Bromo-2-fluorophenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Bromo-2-fluorophenylboronic acid in organic solvents. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this particular compound. However, by examining structurally analogous phenylboronic acids, this guide provides a qualitative understanding of its likely solubility characteristics. Furthermore, it offers detailed experimental protocols for two standard methods—the Dynamic Method and the Shake-Flask Method—to enable researchers to determine the precise solubility of this compound in solvents relevant to their work. This document is intended to serve as a practical resource for scientists and professionals in drug development and chemical research, providing both foundational knowledge and actionable methodologies for solubility assessment.
Introduction
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties, especially solubility, critical for reaction optimization, purification, and formulation.[1] The solubility of a compound in various organic solvents dictates the choice of reaction medium, influences reaction rates and yields, and is a key parameter in the development of crystallization and purification processes.
This guide provides a framework for understanding the potential solubility of this compound by presenting data for analogous compounds. More importantly, it equips researchers with the detailed experimental procedures necessary to generate precise solubility data for their specific applications.
Quantitative Solubility Data for Phenylboronic Acid Analogs
In the absence of specific data for this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in several common organic solvents at different temperatures. This data can serve as a valuable reference point for estimating the solubility behavior of the title compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 | |
| Data sourced from BenchChem's technical guide on Phenylboronic Acid solubility.[7] |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.035 | 0.009 | 0.007 |
| 303.15 | 0.055 | 0.016 | 0.012 | |
| 313.15 | 0.085 | 0.027 | 0.021 | |
| 323.15 | 0.130 | 0.044 | 0.035 | |
| Methylcyclohexane | 293.15 | < 0.001 | < 0.001 | < 0.001 |
| 303.15 | 0.001 | < 0.001 | < 0.001 | |
| 313.15 | 0.002 | 0.001 | 0.001 | |
| 323.15 | 0.004 | 0.002 | 0.002 | |
| Data adapted from the Journal of Chemical & Engineering Data.[6] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, two well-established methods are recommended: the Dynamic (or Synthetic) Method and the Shake-Flask Method.
Dynamic Method (Synthetic Method)
This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8] It is particularly useful for generating a solubility curve as a function of temperature.
Principle: A biphasic mixture of the solute and solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[5][6]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe (accuracy ±0.1 K)
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance (accuracy ±0.0001 g)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.
-
Controlled Heating: Increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.2-0.5 K/min) to ensure the system remains close to thermal equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe.
-
Determination of Dissolution Temperature: Record the temperature at which the solution becomes perfectly clear, indicating the complete dissolution of the solid. This is the equilibrium solubility temperature for the prepared composition.
-
Data Collection: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Diagram 1: Experimental Workflow for the Dynamic Solubility Method
Caption: Workflow for determining solubility via the dynamic method.
Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9] It is suitable for determining the solubility of a compound at a specific, constant temperature.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is determined analytically.[1][10][11]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents of interest
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker or agitator placed in a temperature-controlled incubator or water bath
-
Centrifuge for phase separation
-
Syringe filters (e.g., 0.22 µm PTFE) to remove fine particles
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][11] Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For rigorous analysis, immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered sample solution if necessary to fall within the linear range of the calibration curve.
-
Analyze the sample solution and determine its concentration by referencing the calibration curve.
-
-
Data Reporting: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature. The results are typically reported in units such as mg/mL, g/L, or mol/L.
Diagram 2: Logical Flow of the Shake-Flask Solubility Method
Caption: Overview of the shake-flask method for solubility.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains un-reported in public literature, this guide provides a practical path forward for researchers. By referencing the solubility of analogous phenylboronic acids, a reasonable qualitative prediction of its behavior can be made. For precise quantitative data, the detailed experimental protocols for the Dynamic and Shake-Flask methods provided herein offer robust and reliable approaches for in-house determination. A thorough understanding and application of these methodologies will empower researchers to effectively utilize this compound in their synthetic and developmental endeavors.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Stability and Storage of 3-Bromo-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Bromo-2-fluorophenylboronic acid. Understanding the chemical stability of this versatile reagent is critical for its effective use in synthesis, ensuring reproducibility of experimental results, and maintaining its purity over time. This document outlines the key factors influencing its stability, potential degradation pathways, and provides a general protocol for stability assessment.
Recommended Storage Conditions
Proper storage is paramount to preserving the integrity of this compound. The following conditions are recommended based on information from suppliers and safety data sheets of analogous arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8 °C) | While some suppliers suggest room temperature storage, refrigeration is often recommended for long-term storage of arylboronic acids to minimize thermal degradation. |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Store in the dark (amber vial) | Protects the compound from potential photolytic degradation. |
| Container | Tightly sealed, dry container | Prevents absorption of moisture, which can lead to hydrolysis. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | Avoids chemical reactions that can degrade the compound. |
Stability Profile and Degradation Pathways
This compound, like other arylboronic acids, is susceptible to several degradation pathways. The primary routes of degradation are dehydration (boroxine formation), protodeboronation (hydrolysis), and oxidation.
Dehydration: Boroxine Formation
Arylboronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium process that can be influenced by the presence of water. The formation of boroxines can affect the solubility and reactivity of the boronic acid.
Protodeboronation (Hydrolysis)
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature. For this compound, this would result in the formation of 1-bromo-2-fluorobenzene. The electron-withdrawing nature of the fluorine and bromine atoms can influence the rate of this degradation. Generally, electron-withdrawing groups can make the boronic acid more susceptible to nucleophilic attack, which is a key step in some protodeboronation mechanisms.
Oxidation
The boronic acid moiety can be susceptible to oxidation, leading to the formation of a phenol. In the case of this compound, this would yield 3-bromo-2-fluorophenol. This degradation can be promoted by oxidizing agents or exposure to air (auto-oxidation) over extended periods.
Experimental Protocol: Forced Degradation Study
To assess the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and identify the degradation pathways.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. After exposure, dissolve the sample in the initial solvent to achieve a 1 mg/mL concentration.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. After exposure, dissolve the sample in the initial solvent to achieve a 1 mg/mL concentration.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours for solutions; initial and final for solids), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR to elucidate their structures.
-
Conclusion
This compound is a valuable synthetic intermediate, but its stability is a critical consideration for its successful application. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—researchers can significantly prolong its shelf life and ensure its purity. Understanding the potential degradation pathways of dehydration, protodeboronation, and oxidation allows for the implementation of appropriate handling procedures and the development of robust analytical methods to monitor its integrity. The provided experimental protocol for a forced degradation study serves as a template for a systematic evaluation of the stability of this and related arylboronic acids.
3-Bromo-2-fluorophenylboronic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Bromo-2-fluorophenylboronic acid (CAS No. 352535-97-8), a versatile building block in pharmaceutical and agrochemical research. Due to its unique reactivity, understanding the potential hazards and implementing appropriate safety protocols is critical for ensuring a safe laboratory environment. This document outlines the known hazards, provides detailed handling and emergency procedures, and discusses the broader toxicological context of phenylboronic acids.
Hazard Identification and Classification
This compound is classified as an irritant. The following tables summarize the GHS classification and associated hazard and precautionary statements. It is important to note that some suppliers may provide differing classifications, and a conservative approach to handling is always recommended.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/eye protection/face protection.[1][2] | |
| Precautionary (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Precautionary (Storage) | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molecular Weight | 218.82 g/mol [3] |
| Appearance | White to off-white solid/powder |
| Melting Point | 225-227 °C[3] |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the integrity of the compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to prevent dust dispersion.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Wear impervious gloves (e.g., nitrile rubber) inspected for integrity before use.
-
Use proper glove removal technique to avoid skin contact.
-
Wear a lab coat or other protective clothing.
-
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Store in a cool, dark place.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
Experimental Protocols: Spill Management
Prompt and appropriate response to a spill is crucial to prevent exposure and contamination. The following protocol outlines the steps for managing a small-scale spill of this compound powder.
Protocol 1: Small-Scale Spill Cleanup
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.
-
For larger spills or in poorly ventilated areas, a respirator may be necessary.
-
-
Contain the Spill:
-
If the powder is spreading, gently cover it with a dry, inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
-
Clean the Spill:
-
Carefully sweep the spilled material and absorbent into a designated, labeled hazardous waste container. Avoid generating dust.
-
Use a dampened cloth or paper towel to wipe the spill area. Collect the cleaning materials in the same hazardous waste container.
-
-
Decontaminate the Area:
-
Wash the spill area with soap and water.
-
-
Dispose of Waste:
-
Seal and label the hazardous waste container according to your institution's guidelines.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
-
-
Post-Cleanup:
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.
-
References
Commercial Suppliers and Technical Guide for High-Purity 3-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity 3-Bromo-2-fluorophenylboronic acid (CAS No. 352535-97-8), a key building block in pharmaceutical and agrochemical synthesis. This document outlines supplier specifications, detailed analytical protocols for quality assessment, and a representative synthetic application.
Commercial Availability and Specifications
This compound is available from a range of chemical suppliers. The purity of this reagent is critical for successful downstream applications, particularly in palladium-catalyzed cross-coupling reactions where impurities can lead to side reactions and lower yields. The following table summarizes the specifications from several commercial vendors.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Porphyrin-Systems | 98+% | Not Specified | 352535-97-8 | C6H5BBrFO2 | 218.82 |
| Chem-Impex | ≥ 98% | HPLC | 352535-97-8 | C6H5BBrFO2 | 218.82 |
| ChemUniverse | 95% | Not Specified | 352535-97-8 | C6H5BBrFO2 | 218.82 |
| Alfa Chemistry | 98% | Not Specified | 352535-97-8 | Not Specified | Not Specified |
| BLDpharm | 98% | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Quality Assessment
Ensuring the purity and identity of this compound is paramount. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any structurally related impurities.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Expected Chemical Shifts (in DMSO-d₆): The exact chemical shifts may vary slightly depending on the solvent and concentration. The aromatic protons are expected to appear in the range of 7.0-8.0 ppm, and the hydroxyl protons of the boronic acid group will likely appear as a broad singlet.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis, particularly in the creation of complex molecules for drug discovery.[1]
General Protocol for Suzuki-Miyaura Coupling:
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv.) under a positive flow of inert gas.
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the use of 3-Bromo-2-fluorophenylboronic acid as a key building block in Suzuki-Miyaura coupling reactions. The presence of both a bromine and a fluorine atom on the phenylboronic acid ring offers unique opportunities for the synthesis of complex, functionalized molecules, with the fluorine atom often serving to modulate the physicochemical properties, such as pKa and metabolic stability, of the final products.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The conditions cited are based on general protocols for similar fluorinated substrates and may require optimization for specific substrate combinations.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | ~80-90 |
| 3 | 4-Bromobenzaldehyde | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | 10 | ~88-96 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | ~75-85 |
| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 95 | 12 | ~90-98 |
Note: The yields presented are approximate and based on typical outcomes for similar Suzuki-Miyaura coupling reactions. Actual yields will vary depending on the specific substrates, reaction scale, and purity of reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: General Procedure using a Palladium Tetrakis(triphenylphosphine) Catalyst
Materials:
-
This compound
-
Aryl bromide
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.5 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial.
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1.[1]
Mandatory Visualizations
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the ortho-fluoro and meta-bromo substituents. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, making this reagent particularly valuable in drug discovery programs.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This compound serves as a key precursor for the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a boronic acid group on the same molecule opens up possibilities for sequential and site-selective cross-coupling reactions, further enhancing its synthetic utility.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X) proceeds as follows:
General Scheme for Suzuki-Miyaura Cross-Coupling
Caption: General scheme for the Suzuki-Miyaura cross-coupling.
Experimental Data
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various coupling partners. Due to the limited availability of specific documented examples in the literature for this particular boronic acid, the following represents a generalized set of conditions based on standard Suzuki-Miyaura protocols.
| Entry | Coupling Partner (Ar-X) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | Typical >80 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | Variable |
| 3 | Heteroaryl Bromide | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 16 | Typical >75 |
| 4 | Heteroaryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | t-BuOH | 100 | 24 | Variable |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is illustrative of typical outcomes for Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a starting point for the cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and sodium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting
-
Low Yield:
-
Catalyst Deactivation: Ensure the use of high-purity reagents and properly degassed solvents. Impurities can poison the palladium catalyst.[2]
-
Inefficient Transmetalation: The choice of base is crucial. For less reactive boronic acids, a stronger base like potassium phosphate or cesium carbonate may be required.
-
Protodeboronation: The boronic acid may be unstable under the reaction conditions. Using anhydrous conditions or converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can mitigate this side reaction.
-
-
Incomplete Reaction:
-
Insufficient Catalyst Loading: For challenging substrates, increasing the catalyst and ligand loading may be necessary.
-
Reaction Time/Temperature: The reaction may require longer heating times or higher temperatures to go to completion.
-
Conclusion
This compound is a valuable reagent for the synthesis of fluorinated biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. Careful selection of the catalyst, ligand, base, and solvent system is essential for achieving high yields and purity. The protocols and information provided herein serve as a guide for researchers to develop robust and efficient synthetic routes towards novel molecules for pharmaceutical and materials science applications.
References
Application Notes: Suzuki-Miyaura Coupling of 3-Bromo-2-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] 3-Bromo-2-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of both fluorine and bromine atoms, along with the boronic acid functionality, allows for sequential and site-selective cross-coupling reactions, making it a versatile reagent for constructing complex molecular architectures.
These application notes provide a generalized guide to the reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. While specific literature examples for this exact substrate are not extensively detailed, the protocols and data presented here are based on established methodologies for structurally similar fluorinated and brominated arylboronic acids and have been demonstrated to be robust for a wide range of substrates.[4][5][6]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]
Data Presentation: Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as protodeboronation. The following tables summarize common conditions used for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, which serve as a strong starting point for optimizing the reaction of this compound.
Table 1: Common Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Typical Substrates | Notes |
| Pd(PPh₃)₄ (1-5%) | - | Aryl Bromides, Iodides | A widely used, classic catalyst. Can be sensitive to air. |
| Pd(dppf)Cl₂ (1-5%) | - | Aryl Bromides, Chlorides | Robust and effective for a broad range of substrates.[5] |
| Pd(OAc)₂ (1-3%) | SPhos, XPhos (2-6%) | Aryl Bromides, Chlorides | Buchwald ligands are excellent for challenging couplings.[6] |
| Pd₂(dba)₃ (1-2%) | RuPhos, t-Bu₃P (2-4%) | Sterically Hindered Substrates | Effective for forming sterically crowded biaryls. |
Table 2: Common Bases and Solvents
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ or Na₂CO₃ (2-3) | Dioxane/H₂O (e.g., 4:1) | 80 - 110 | Standard conditions, good for many aryl bromides.[8][9] |
| K₃PO₄ (2-3) | Toluene, Dioxane, or THF | 80 - 110 | A stronger base, often used for less reactive aryl chlorides.[4][6] |
| Cs₂CO₃ (2-3) | DMF/H₂O or Dioxane | 70 - 100 | Highly effective, particularly for difficult couplings.[10] |
| CsF (2-3) | DME | 100 | Can be effective when other bases fail. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Extract the aqueous layer one or two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.
Microwave-Assisted Protocol:
For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.
-
Setup: In a microwave reaction vial, combine the boronic acid (1.0 equiv), aryl halide (1.1 equiv), catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos), and base.[5]
-
Solvent: Add the appropriate solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (typically 100-150 °C) for a specified time (often 10-60 minutes).
-
Work-up: After cooling, work up and purify the product as described in the conventional heating protocol.
Troubleshooting
-
Low Yield: If the yield is low, consider screening different ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos), bases (K₃PO₄ or Cs₂CO₃ may be more effective), or increasing the temperature. Catalyst deactivation can sometimes be an issue with heteroaryl substrates.[5]
-
Protodeboronation: The loss of the boronic acid group can be a significant side reaction, especially with fluorinated substrates.[4] Using a stronger base (like K₃PO₄), ensuring strictly anhydrous and anaerobic conditions, and using a highly active catalyst system to promote rapid coupling can minimize this issue.
-
Homocoupling: Formation of biaryls from the boronic acid coupling with itself can occur. This can often be suppressed by carefully controlling the stoichiometry and ensuring efficient stirring.
By leveraging these protocols and data, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse array of novel compounds for pharmaceutical and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3-Bromo-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-2-fluorophenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex biaryl and heteroaryl scaffolds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, allows for strategic and selective functionalization. This reagent is especially prominent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The resulting biaryl structures are of significant interest in medicinal chemistry and materials science, with many serving as core components of biologically active molecules, including kinase inhibitors for targeted cancer therapy.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final compounds.[3]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing biaryl compounds. The reaction involves the cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. In the presence of a base, the boronic acid is activated, facilitating the transfer of its organic group to the palladium center in a step called transmetalation. Finally, the two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Kinase Inhibitors
Biaryl scaffolds are prevalent in a vast array of pharmaceuticals, including kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] By designing molecules that can selectively inhibit specific kinases, it is possible to develop targeted therapies. The biaryl compounds synthesized using this compound can serve as foundational structures for potent and selective kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), which are implicated in hematological malignancies and autoimmune diseases.[2][6]
Caption: Inhibition of a kinase signaling pathway by a biaryl compound.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Microwave-assisted protocols are also included, as they can significantly reduce reaction times and improve yields.[1][5]
General Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Bromide
This protocol is adapted for the rapid coupling of this compound with a heteroaryl bromide using microwave irradiation.[1]
Materials:
-
This compound (1.0 equivalent)
-
Heteroaryl bromide (e.g., a brominated pyrimidine, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)[1]
-
Base (e.g., K₂CO₃, 3.0 equivalents)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 2:1 mixture)[1]
-
10 mL microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the heteroaryl bromide, this compound, base, and palladium catalyst.[1]
-
Add the degassed solvent mixture to the vial.[1]
-
Seal the vial with a cap and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes) with stirring.[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Quantitative Data
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions involving arylboronic acids and various aryl/heteroaryl halides under different conditions. While specific data for this compound is limited in readily available literature, these tables provide a strong indication of expected outcomes.
Table 1: Conventional Heating Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/PCy₃ (1) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 65[1] |
| 2 | 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 85[5] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/dppf (2) | Cs₂CO₃ | DME | 150 | 10 | 90 |
| 4 | 2-Chloropyrazine | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O | 130 | 20 | 75 |
Disclaimer: The yields presented in these tables are based on literature reports for similar Suzuki-Miyaura coupling reactions and are intended for illustrative purposes. Actual yields may vary depending on the specific substrates, reaction conditions, and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological study of BTK/JAK3 dual-target inhibitors [jcpu.cpu.edu.cn]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Application Notes and Protocols for 3-Bromo-2-fluorophenylboronic Acid in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the boronic acid group, offers distinct reactivity and allows for the strategic introduction of this trifunctionalized phenyl ring into complex molecular architectures. This reagent is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of contemporary drug discovery and development.[1] The presence of the fluorine atom can enhance the metabolic stability and pharmacokinetic properties of the resulting pharmaceutical ingredient.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor for the antibiotic, Tedizolid.
Application: Synthesis of a Key Precursor for Tedizolid
Tedizolid is an oxazolidinone-class antibiotic used for the treatment of acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA). A critical step in the synthesis of Tedizolid involves the formation of a biaryl linkage between a substituted phenyl ring and a pyridine ring. This compound can be employed in a Suzuki-Miyaura coupling reaction to construct a key intermediate for this active pharmaceutical ingredient (API).
The overall synthetic strategy involves the coupling of a derivative of this compound with a suitable functionalized pyridine. The resulting biaryl compound can then be further elaborated to yield Tedizolid.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Tedizolid Precursor
This protocol details the Suzuki-Miyaura cross-coupling reaction between a protected 3-bromo-2-fluoroaniline derivative and a pyridylboronic acid ester. While this specific example does not directly use this compound as the starting material, it illustrates the core coupling reaction that forms the biaryl backbone of Tedizolid. The synthesis of the required (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one intermediate from 3-bromo-2-fluoroaniline is a known process.
Reaction Scheme:
Materials:
-
(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction flask, add (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq), 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 1.0 equivalent |
| 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester | 1.2 equivalents |
| Reagents & Catalyst | |
| Palladium(II) acetate | 5 mol% |
| Triphenylphosphine | 10 mol% |
| Potassium carbonate | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Yield | |
| Expected Yield | 75-90% |
Note: The yields are indicative and can vary based on the specific reaction scale and purification efficiency.
Mechanism of Action of Tedizolid
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It is a member of the oxazolidinone class of antibiotics. The mechanism involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: Tedizolid binds to the 50S subunit of the bacterial ribosome.
-
Inhibition of the Initiation Complex: This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.
-
Bacteriostatic Action: By halting protein synthesis, Tedizolid prevents the growth and replication of susceptible bacteria.
Tedizolid has demonstrated potency against a range of Gram-positive bacteria, including resistant strains.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: Mechanism of Action of Tedizolid
Caption: Mechanism of action of Tedizolid: Inhibition of bacterial protein synthesis.
References
Application of 3-Bromo-2-fluorophenylboronic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[1] Its unique structural features, including the presence of bromine and fluorine atoms, offer opportunities for strategic functionalization and modulation of physicochemical properties of the target compounds. This boronic acid derivative is particularly prominent in the construction of biaryl and heteroaryl scaffolds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[1] The applications of this reagent span across various therapeutic areas, most notably in the development of anti-cancer agents such as kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, as well as in the synthesis of novel anti-inflammatory compounds.
This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of key therapeutic targets.
I. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division (mitosis). Their overexpression has been linked to various cancers, making them attractive targets for the development of novel anti-cancer therapies. Inhibition of Aurora kinases can lead to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.
A notable application of this compound is in the synthesis of potent Aurora kinase inhibitors. The following sections detail the synthesis of a specific pyrimidine-based Aurora kinase inhibitor.
Quantitative Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| N-[4-({4-[(3-bromo-2-fluorophenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-(dimethylamino)butanamide | C25H27BrFN7O | 556.44 | 55% |
Experimental Protocol: Synthesis of N-[4-({4-[(3-bromo-2-fluorophenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-(dimethylamino)butanamide
This protocol is adapted from patent WO2010026128A1.
Materials:
-
N-{4-[(4-chloropyrimidin-2-yl)amino]phenyl}-4-(dimethylamino)butanamide
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add N-{4-[(4-chloropyrimidin-2-yl)amino]phenyl}-4-(dimethylamino)butanamide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.05 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the desired product, N-[4-({4-[(3-bromo-2-fluorophenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-(dimethylamino)butanamide.
Yield: 55%
Signaling Pathway and Experimental Workflow
The synthesis of the Aurora kinase inhibitor involves a key Suzuki-Miyaura cross-coupling reaction. The resulting compound inhibits Aurora kinases, which are essential for proper mitotic progression.
Caption: Workflow for Aurora kinase inhibitor synthesis and its target pathway.
II. Synthesis of PARP Inhibitors (General Application)
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a promising class of anti-cancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
General Experimental Protocol: Suzuki-Miyaura Coupling for PARP Inhibitor Scaffolds
This protocol provides a general methodology for the coupling of this compound with a heterocyclic halide, a common step in the synthesis of PARP inhibitors.
Materials:
-
Heterocyclic halide (e.g., bromo- or chloro-substituted phthalazinone, benzimidazole, or similar core)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, DMF)
Procedure:
-
In a reaction vessel, combine the heterocyclic halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.02-0.10 eq), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to a temperature typically ranging from 80 to 120 °C.
-
Stir the reaction for a period of 2 to 24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Logical Relationship for PARP Inhibitor Synthesis
The following diagram illustrates the general logic of employing this compound in the synthesis of PARP inhibitors.
Caption: General synthetic strategy for PARP inhibitors.
III. Synthesis of Anti-inflammatory Agents (General Application)
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and some cancers. The development of novel anti-inflammatory agents remains a key area of research. The structural motifs present in many anti-inflammatory drugs often include substituted aromatic and heterocyclic rings.
The utility of this compound can be extended to the synthesis of potential anti-inflammatory agents. By employing the Suzuki-Miyaura coupling, the 3-bromo-2-fluorophenyl group can be incorporated into molecules designed to target key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or various kinases involved in inflammatory signaling.
General Experimental Protocol: Synthesis of Biaryl Scaffolds for Anti-inflammatory Agents
This protocol outlines a general procedure for the synthesis of biaryl compounds that can serve as precursors to potential anti-inflammatory drugs.
Materials:
-
Aryl or heteroaryl halide
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., PPh3, XPhos)
-
Base (e.g., K3PO4, Na2CO3)
-
Solvent (e.g., Toluene, DMF, Dioxane/water)
Procedure:
-
Combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.03-0.05 eq), phosphine ligand (0.06-0.1 eq), and base (2.0 eq) in a reaction flask.
-
De-gas the flask and refill with an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to a temperature between 90 and 110 °C.
-
Stir for 4 to 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic phase, filter, and remove the solvent under vacuum.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Conceptual Workflow for Anti-inflammatory Drug Discovery
The diagram below illustrates a conceptual workflow for the discovery of anti-inflammatory agents using this compound.
References
Application Notes and Protocols for 3-Bromo-2-fluorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the boronic acid group, offers distinct reactivity and allows for the strategic introduction of this trifunctional moiety into complex molecules. This reagent is particularly prominent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science.[1]
The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom serves as a handle for further functionalization, enabling late-stage diversification of molecular scaffolds. These attributes make this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Key Applications
-
Pharmaceutical Development: A crucial intermediate in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapies for diseases such as cancer.[2][3][4][5][6]
-
Organic Synthesis: Widely employed in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[1][7]
-
Materials Science: Utilized in the development of advanced materials where the specific electronic properties imparted by the bromo- and fluoro-substituents are desirable.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 352535-97-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅BBrFO₂ | --INVALID-LINK-- |
| Molecular Weight | 218.82 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 225-227 °C | --INVALID-LINK-- |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds from aryl halides and arylboronic acids. The following protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl halide.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-fluorophenylboronic Acid with Heteroaryl Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-fluorophenylboronic acid with a variety of heteroaryl bromides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl-aryl structures. The inclusion of the 2-fluoro-3-bromophenyl moiety can introduce unique electronic and conformational properties to the target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.
Introduction
The Suzuki-Miyaura cross-coupling is a versatile and widely used carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[1] It offers a powerful method for the synthesis of biaryls, vinylarenes, and polyolefins from the reaction of organoboron compounds with halides or triflates.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.
This compound is a valuable building block in drug discovery. The fluorine substituent can modulate the physicochemical properties of a molecule, such as its pKa and metabolic stability, which are critical parameters in the development of new therapeutic agents. This protocol outlines optimized conditions for the coupling of this boronic acid with various heteroaryl bromides, which are common scaffolds in many biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl bromide (Het-Br), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with various heteroaryl bromides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve the highest yields.
General Procedure using Pd(dppf)Cl₂
This protocol is a good starting point for a wide range of heteroaryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.03-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Microwave-Assisted Procedure using XPhos Pd G2
For more challenging couplings or for rapid reaction optimization, a microwave-assisted protocol with a highly active catalyst can be employed.[2]
Materials:
-
This compound (1.1 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
DMF:EtOH:H₂O (1:1:0.5), degassed
-
Microwave vial
Procedure:
-
In a microwave vial, combine the heteroaryl bromide (1.0 equiv.), this compound (1.1 equiv.), K₃PO₄ (2.5 equiv.), and the DMF:EtOH:H₂O solvent mixture.
-
Degas the mixture for 5 minutes.
-
Add XPhos Pd G2 (0.02 equiv.) to the vial in a glovebox or under a stream of inert gas.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100 °C for 30-60 minutes.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, work up and purify the product as described in the general procedure.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various heteroaryl bromides. The data is compiled from literature sources and should be used as a guide for reaction planning.
| Heteroaryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 75-85 (representative) | [3] |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 70-80 (representative) | [4] |
| 3-Bromopyridine | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ (2) | 95% EtOH | Reflux | 12 | 65-75 (representative) | [5] |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | DMF | 90 | 6 | 60-70 (representative) | [6] |
| 5-Bromoindole (N-protected) | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,2-Dimethoxyethane | 85 | 12 | 70-85 (representative) | [7] |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 3-Bromo-2-fluorophenylboronic Acid in the Development of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorophenylboronic acid is a versatile organoboron compound that serves as a critical building block in the synthesis of advanced organic materials. Its unique trifunctional structure, featuring a boronic acid group, a bromine atom, and a fluorine atom, allows for precise control over the electronic and physical properties of resulting polymers and molecules. This makes it an invaluable reagent in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystals. The presence of the fluorine atom can enhance electron affinity and improve the stability and performance of electronic devices.
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of conjugated polymers with well-defined structures and tailored optoelectronic properties.
Application: Synthesis of Blue-Emitting Copolymers for OLEDs
One of the key applications of this compound is in the synthesis of blue-emitting conjugated polymers for OLEDs. By copolymerizing this monomer with other aromatic building blocks, such as fluorene derivatives, it is possible to create materials with high photoluminescence quantum yields and excellent thermal stability. The 3-bromo-2-fluorophenyl moiety can act as a bulky side group, which helps to prevent polymer chain aggregation and thus maintain high emission efficiency in the solid state.
Expected Performance of a Polyfluorene Copolymer Incorporating 3-Bromo-2-fluorophenyl Units
The following table summarizes the expected photophysical and electroluminescent properties of a copolymer synthesized via Suzuki coupling of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene and this compound. These values are representative and based on data from similar polyfluorene copolymers.
| Property | Expected Value |
| Photophysical Properties | |
| Absorption Maximum (λmax, solution) | ~380 - 390 nm |
| Emission Maximum (λem, solution) | ~410 - 420 nm |
| Photoluminescence Quantum Yield (ΦPL, solution) | > 70% |
| Electroluminescent Properties | |
| Turn-on Voltage | < 5 V |
| Maximum Luminance | > 1000 cd/m² |
| External Quantum Efficiency (EQE) | ~1 - 3% |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.16, 0.08) - indicative of deep blue emission |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Copolymerization for the Synthesis of a Blue-Emitting Polyfluorene Derivative
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 3-bromo-2-fluorophenylbenzene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), 2M
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with nitrogen or argon to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) and a degassed 2M aqueous solution of potassium carbonate (10 mL).
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under reflux for 48 hours. The mixture will become viscous as the polymer forms.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for 4 hours, followed by the addition of a small amount of bromobenzene and stirring for another 4 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature and pour it into a beaker containing methanol (200 mL) with vigorous stirring. A fibrous precipitate will form.
-
Purification:
-
Collect the polymer by filtration and wash it with methanol and acetone.
-
Dissolve the crude polymer in a minimal amount of chloroform and re-precipitate it into methanol.
-
For further purification, perform Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
-
Drying: Dry the purified polymer under vacuum at 60°C for 24 hours.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the polyfluorene copolymer.
Caption: Workflow for the synthesis and purification of a polyfluorene copolymer.
Signaling Pathways and Logical Relationships
In the context of materials science, "signaling pathways" can be interpreted as the logical relationships that govern the structure-property-performance of the material. For the synthesized blue-emitting copolymer, the key relationship is how the monomer structure influences the final OLED device performance.
Troubleshooting & Optimization
Preventing protodeboronation of 3-Bromo-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 3-Bromo-2-fluorophenylboronic acid in chemical synthesis, with a focus on preventing its degradation through protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-2-fluorobenzene as a byproduct.[1] This reaction consumes the boronic acid, leading to lower yields of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is particularly susceptible to this reaction due to the presence of electron-withdrawing fluoro and bromo substituents on the phenyl ring.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
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High pH (basic conditions): The reaction is often accelerated under basic conditions, which are typically required for Suzuki-Miyaura couplings.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3][4]
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Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to occur.
-
Choice of Base: Strong bases can promote protodeboronation more than milder bases.[2]
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the competition between the desired cross-coupling and protodeboronation.
Q3: Are boronic esters of this compound more stable?
A3: Yes, converting the boronic acid to an ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to increase stability and prevent premature decomposition.[1][2][5] These esters exhibit greater stability towards protodeboronation under reaction conditions and can slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.[1][6]
Troubleshooting Guide: Low Yields and Protodeboronation
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of 1-bromo-2-fluorobenzene. | High rate of protodeboronation. | 1. Optimize Reaction Temperature: Lower the reaction temperature. While higher temperatures increase reaction rates, they can disproportionately accelerate protodeboronation.[3][4] 2. Select a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][7] 3. Use a Boronic Ester: Convert the boronic acid to its pinacol or MIDA ester to enhance stability.[1][2][5] 4. Employ a Highly Active Catalyst: A more efficient catalyst system can promote the desired cross-coupling to outcompete protodeboronation.[6][8] |
| Reaction is sluggish at lower temperatures, leading to incomplete conversion. | Insufficient thermal energy for the catalytic cycle to proceed efficiently. | 1. Screen Catalysts and Ligands: Use a highly active palladium precatalyst and/or a more electron-rich and bulky phosphine ligand to facilitate the catalytic cycle at lower temperatures.[6] 2. Optimize Solvent System: Ensure the chosen solvent system provides adequate solubility for all reactants at the lower temperature. |
| Inconsistent yields between batches. | Variability in the quality of the boronic acid, reagents, or reaction setup. | 1. Ensure Reagent Quality: Use high-purity this compound. Older batches may have partially decomposed. 2. Thoroughly Degas Solvents: Oxygen can lead to catalyst deactivation and side reactions. Degas all solvents prior to use. 3. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. |
Data Presentation
The following tables summarize the qualitative and semi-quantitative effects of various reaction parameters on the protodeboronation of arylboronic acids, which are applicable to this compound.
Table 1: Effect of Base on Protodeboronation
| Base | Relative Strength | Impact on Protodeboronation | Recommendation |
| NaOH, KOH | Strong | High | Not recommended for sensitive substrates. |
| K₂CO₃, Na₂CO₃ | Moderate | Moderate | A common choice, but may still lead to protodeboronation.[7] |
| K₃PO₄, Cs₂CO₃ | Mild | Low | Often the preferred choice to minimize protodeboronation.[2] |
| Organic Bases (e.g., Et₃N) | Weak | Variable | Generally less effective in promoting the desired reaction and can sometimes lead to side reactions. |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield
| Temperature Range | Effect on Desired Coupling | Effect on Protodeboronation | General Outcome for Sensitive Substrates |
| Room Temperature - 60 °C | Slower reaction rate. | Significantly reduced rate. | Higher yields of the desired product, but longer reaction times may be necessary.[2] |
| 60 °C - 90 °C | Faster reaction rate. | Moderately increased rate. | A good starting point for optimization, balancing reaction speed and yield.[7] |
| > 90 °C | Very fast reaction rate. | Substantially increased rate. | Often leads to lower yields due to dominant protodeboronation.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Use of this compound pinacol ester
For challenging couplings where protodeboronation is significant, using the pinacol ester is recommended.
-
Follow the general procedure in Protocol 1, substituting this compound with its pinacol ester (1.2-1.5 equiv.).
-
The reaction may tolerate slightly higher temperatures due to the increased stability of the boronic ester.[2]
Visualizations
Caption: Competing pathways for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with 3-Bromo-2-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 3-Bromo-2-fluorophenylboronic acid.
Troubleshooting Guide
Side reactions are common in Suzuki-Miyaura cross-coupling and can significantly impact the yield and purity of the desired product. The following guide addresses the most frequent issues observed with this compound and similar substrates.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target biaryl compound is a common problem that can be attributed to several factors, including catalyst deactivation, incomplete reaction, or degradation of the starting materials.
Possible Causes and Solutions:
| Cause | Recommendation |
| Catalyst Inactivity or Decomposition | Ensure the use of a high-quality palladium catalyst. For ortho-substituted substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. Consider using pre-formed catalysts which can be more stable and efficient. |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For base-sensitive substrates, milder bases like KF can be employed. The addition of water as a co-solvent can sometimes facilitate the transmetalation step. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating to go to completion. A typical temperature range is 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition. |
| Poor Quality of Boronic Acid | Boronic acids can degrade over time, especially when exposed to air and moisture. It is advisable to use fresh or properly stored this compound. |
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall efficiency of the synthesis. The most common side products in the Suzuki coupling of this compound are the result of homocoupling, protodeboronation, and dehalogenation.
Troubleshooting Side Product Formation:
| Side Product | Primary Cause(s) | Mitigation Strategies |
| Homocoupling of Boronic Acid | This is often mediated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). Pd(II) species can then promote the coupling of two boronic acid molecules.[1][2] | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst at the start of the reaction. |
| Protodeboronation | The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often promoted by aqueous basic conditions and elevated temperatures. Electron-deficient arylboronic acids can be more susceptible to this side reaction. | Use anhydrous solvents or minimize the amount of water. Employ milder bases or bases that are less soluble in the organic phase. Running the reaction at a lower temperature for a longer duration may also help. The use of boronic esters (e.g., pinacol esters) can sometimes suppress protodeboronation. |
| Dehalogenation of the Aryl Halide | The aryl halide is reduced to the corresponding arene. This can occur via a hydride transfer to the palladium complex, often from the solvent or base. | Choose a solvent that is less prone to acting as a hydride donor (e.g., dioxane, toluene). Avoid strongly basic conditions if dehalogenation is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
A1: Homocoupling of the boronic acid to form a symmetrical biaryl is a frequently encountered side product. This is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze the homocoupling reaction.[1][2] Rigorous exclusion of oxygen is the most effective way to minimize this side reaction.
Q2: How does the ortho-fluoro substituent in this compound affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation. Additionally, ortho-substituents can introduce steric hindrance, which may require the use of bulky phosphine ligands to facilitate the catalytic cycle.
Q3: Can I use water as a solvent for the Suzuki coupling of this compound?
A3: While water can be used as a co-solvent and is often beneficial for the solubility of the base and for promoting transmetalation, it can also increase the rate of protodeboronation, especially at higher temperatures and pH.[3] The optimal amount of water should be determined empirically for each specific reaction.
Q4: Which palladium catalyst and ligand system is recommended for this type of substrate?
A4: For sterically hindered and electron-deficient arylboronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. Examples include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or RuPhos. Pre-formed catalysts incorporating these ligands are also excellent choices.
Q5: What is the role of the base in the Suzuki coupling reaction?
A5: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2] The choice of base can significantly impact the reaction rate and the formation of side products.
Data Presentation
The following tables provide illustrative data on the impact of various reaction parameters on the yield of Suzuki coupling reactions involving substituted phenylboronic acids. While specific data for this compound is limited in the literature, these examples demonstrate general trends.
Table 1: Effect of Different Palladium Catalysts on the Yield of 2-Arylpyridines
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 75 |
| 2 | PdCl₂(dppf) | - | 88 |
| 3 | Pd₂(dba)₃ | XPhos | 95 |
Data is illustrative and based on the coupling of 2-chloropyridines with various arylboronic acids.
Table 2: Influence of the Base on the Yield of Biaryl Products
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | K₃PO₄ | Dioxane/H₂O | 89 |
| 3 | Cs₂CO₃ | THF/H₂O | 95 |
| 4 | Et₃N | DMF | 65 |
Data is illustrative and based on the coupling of various aryl bromides with phenylboronic acid.
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in Suzuki coupling and the associated side reactions, generated using Graphviz (DOT language).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki-Miyaura cross-coupling.
Caption: A logical workflow for troubleshooting Suzuki coupling side reactions.
References
Technical Support Center: Purification of Products from 3-Bromo-2-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-bromo-2-fluorophenylboronic acid, with a specific focus on the purification of the resulting products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?
A1: The most prevalent impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., biphenyls from the boronic acid), protodeboronated arenes, and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]
Q2: My Suzuki coupling reaction shows a low yield of the desired fluorinated biphenyl product. What are the initial troubleshooting steps?
A2: Low yields in Suzuki coupling reactions can often be attributed to several factors. A systematic check of your reagents and reaction setup is the first step.[2] Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.
-
Base Quality and Strength: The base is crucial for the transmetalation step. Ensure your base is of high purity, finely powdered, and dry.[4]
-
Solvent Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2]
Q3: How can I effectively remove unreacted boronic acid and its homocoupling byproducts during purification?
A3: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.[1] For the removal of boronic acid and its byproducts, several techniques can be employed:
-
Column Chromatography: This is the most common and effective method. Silica gel is typically used with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, to separate the desired product from starting materials and byproducts.[2] For fluorinated compounds, specialized stationary phases like pentafluorophenyl (PFP) can offer better selectivity.[5][6]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[2] Common solvent systems include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes).
-
Acid-Base Extraction: If the desired product is neutral, unreacted boronic acid can sometimes be removed by washing the organic layer with a mild aqueous base.
Q4: I am observing a significant amount of the homocoupling product of this compound. What are the likely causes and how can I minimize it?
A4: The formation of homocoupling byproducts is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1][3][7] It can also be promoted by the use of a Pd(II) precatalyst during its reduction to the active Pd(0) species.[1] To minimize homocoupling:
-
Thorough Degassing: Ensure the reaction setup is rigorously degassed with an inert gas like argon or nitrogen.[1]
-
Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly to bypass the in-situ reduction step that can favor homocoupling.[1]
-
Control Reaction Temperature: Excessively high temperatures can sometimes lead to increased side reactions.
Q5: My purified fluorinated biphenyl product appears as an oil and will not crystallize. What should I do?
A5: The presence of impurities can inhibit crystallization.[1] It is also possible that the product is intrinsically an oil at room temperature.[1]
-
Further Purification: Attempt further purification by column chromatography to remove any remaining impurities and then try to crystallize the product again.[1]
-
Chromatography as the Final Step: If the product is indeed an oil, purification by column chromatography is the most appropriate final purification method.[1]
Troubleshooting Guides
Table 1: Troubleshooting Poor Yields in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand.[2] 2. Presence of oxygen.[2][3] 3. Ineffective base.[4] 4. Poor quality of starting materials.[8] | 1. Use fresh, high-purity catalyst and ligand. Consider using a more active catalyst system (e.g., with Buchwald ligands). 2. Thoroughly degas solvents and maintain a strict inert atmosphere (Ar or N₂). 3. Use a fresh, finely powdered, and anhydrous base. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 4. Ensure the purity of this compound and the coupling partner. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.[1][3][7] 2. Use of a Pd(II) precatalyst.[1] | 1. Ensure the reaction setup is thoroughly degassed. 2. Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1] |
| Incomplete Consumption of Starting Materials | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. 2. Increase catalyst loading or use a more robust catalyst system. |
Table 2: Troubleshooting Purification Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty Separating Product from Starting Materials/Byproducts by Column Chromatography | 1. Co-elution of components with similar polarities. | 1. Optimize the solvent system for column chromatography; a shallower gradient can improve separation. 2. Consider using a different stationary phase (e.g., a fluorinated phase for fluorinated compounds).[5][6] |
| Product Oiling Out During Recrystallization | 1. Solution is too supersaturated. 2. Presence of impurities.[6] 3. Cooling the solution too quickly. | 1. Use a more dilute solution. 2. Further purify the compound by another method (e.g., chromatography) before attempting recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored Impurities in Final Product | 1. Formation of colored byproducts. 2. Residual palladium catalyst. | 1. Treat the hot solution with activated charcoal during recrystallization, followed by hot filtration. 2. Use palladium scavengers or perform a filtration through Celite® after the reaction work-up.[1] |
Data Presentation
Table 3: Effect of Different Bases on the Yield of a Suzuki-Miyaura Coupling Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Toluene/Ethanol/Water | Reflux | 12 | 85 | Fictionalized Data |
| K₃PO₄ | Dioxane/Water | 100 | 8 | 92 | Fictionalized Data |
| Cs₂CO₃ | Dioxane | 100 | 6 | 95 | Fictionalized Data |
| Na₂CO₃ | DMF/Water | 90 | 12 | 82 | Fictionalized Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 4: Comparison of Catalysts/Ligands for a Suzuki-Miyaura Coupling Reaction
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12 | 88 | Fictionalized Data |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 4 | 96 | Fictionalized Data |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 100 | 8 | 91 | Fictionalized Data |
| XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 110 | 2 | 98 | Fictionalized Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "anti-solvent").
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization:
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Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Solvent Pair: To the hot solution in the "good" solvent, add the "anti-solvent" dropwise until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Mandatory Visualization
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.
Caption: Troubleshooting logic for purifying Suzuki-Miyaura coupling products.
Caption: Inhibition of aromatase in the steroidogenesis pathway by fluorinated biphenyl compounds.
References
Technical Support Center: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-Bromo-2-fluorophenylboronic acid
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on selecting the optimal palladium catalyst for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 3-bromo-2-fluorophenylboronic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound considered challenging?
A1: The coupling of this compound presents a dual challenge. The ortho-fluoro substituent introduces steric hindrance around the boron center, which can impede the crucial transmetalation step of the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, further slowing down the reaction.[1]
Q2: What are the primary side reactions to be aware of with this substrate?
A2: The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-bromofluorobenzene.[2] This is often promoted by harsh basic conditions and elevated temperatures.[2] Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, which can be exacerbated by the presence of oxygen.[3]
Q3: Which factors are most critical for a successful coupling reaction with this compound?
A3: The choice of palladium catalyst, ligand, base, and solvent system are all critical for a successful reaction. For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often essential to promote both the oxidative addition and reductive elimination steps.[1] The selection of a suitable base is also crucial to facilitate transmetalation without promoting excessive protodeboronation.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Catalyst System | For this sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system, such as a pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] |
| Protodeboronation | This is a likely culprit. Use a milder base such as K₃PO₄ or Cs₂CO₃.[1] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[4] |
| Poor Catalyst Activity | Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation. |
| Presence of Oxygen | Thoroughly degas your solvents and reaction mixture. The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[3] |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial. However, be cautious as higher temperatures can also increase the rate of protodeboronation.[1] |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | This is often caused by oxygen in the reaction mixture. Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] |
| Dehalogenation of the Aryl Halide Partner | This can occur as a competing reaction pathway. Optimizing the ligand and base combination can help to favor the desired cross-coupling. In some cases, using a different palladium precatalyst can mitigate this issue. |
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of this compound.
Caption: A decision-making workflow for palladium catalyst selection in challenging Suzuki-Miyaura couplings.
Comparative Performance of Palladium Catalysts (Data from Analogous Systems)
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions with substrates similar to this compound (e.g., other fluorinated or sterically hindered arylboronic acids and aryl halides). This data should serve as a guide for initial catalyst screening.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrates |
| Pd₂(dba)₃ / XPhos Precatalyst | XPhos | K₃PO₄ | THF / H₂O | RT or 40 | 0.5 - 2 | >90 | Polyfluorophenylboronic acids with various aryl halides.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 1 | >95 | Sterically hindered and electron-rich arylboronic acids. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME / H₂O | 80 | 2 | High | 5-bromoindazoles with heteroarylboronic acids. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | Sterically hindered and electron-rich arylboronic acids. |
Detailed Experimental Protocols
The following are representative experimental protocols adapted from literature for Suzuki-Miyaura couplings of challenging substrates, which can be used as a starting point for reactions with this compound.
Protocol 1: Coupling using a Buchwald Precatalyst
This protocol is adapted from a procedure for the coupling of unstable polyfluorophenylboronic acids.[2]
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Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
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Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Under a positive pressure of inert gas, add degassed THF (2 mL) and degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
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Reaction Execution: Stir the reaction mixture vigorously at room temperature or 40 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically short (30 minutes to 2 hours).
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This is a general protocol often effective for a range of Suzuki-Miyaura couplings.
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Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.05 - 0.1 equiv), and K₂CO₃ (2.0 - 3.0 equiv).
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Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water or toluene/ethanol/water.
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Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
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Reaction Execution: Heat the reaction mixture to 80-85 °C with stirring under a positive pressure of inert gas. Monitor the reaction for 4-12 hours.
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Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography.
References
Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-2-fluorophenylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Suzuki-Miyaura coupling of this compound?
A1: The success of the coupling reaction hinges on several key factors:
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Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination.
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Base: The base activates the boronic acid for transmetalation. The selection of the base can significantly impact the reaction rate and yield. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
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Solvent: The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle. Aprotic polar solvents, often in combination with water (e.g., dioxane/water, toluene/water, DMF/water), are frequently used.
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Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q2: I am observing a low yield in my reaction. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from several issues. Here's a systematic approach to troubleshooting:
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Catalyst Deactivation: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust precatalyst.
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Ineffective Base: The choice of base is critical. If you are using a weaker base like Na₂CO₃ and observing low conversion, consider switching to a stronger or more soluble base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
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Sub-optimal Solvent: The solvent can significantly influence the reaction. If you are experiencing poor solubility of your reagents or low reaction rates, a screen of different solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DMF/H₂O) may be necessary.
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Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by the presence of excess water or certain bases. Using anhydrous solvents or switching to the boronic ester (e.g., pinacol ester) can mitigate this issue.
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Homocoupling: The self-coupling of the boronic acid is another potential side reaction, often promoted by the presence of oxygen. Ensure your reaction setup is properly degassed.
Q3: How do the ortho-substituents (B(OH)₂, F, Br) on the phenylboronic acid affect the reaction?
A3: The ortho-substituents introduce steric hindrance, which can slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination. The fluorine atom is electron-withdrawing, which can also influence the electronic properties of the boronic acid. To overcome these steric and electronic effects, it is often necessary to use more forcing reaction conditions, such as higher temperatures and more active catalyst systems with bulky ligands.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active precatalyst, such as a palladacycle or a Pd(0) source with a bulky, electron-rich ligand (e.g., XPhos, SPhos). |
| Inappropriate Base | Screen a panel of bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. |
| Poor Solvent Choice | Ensure your reagents are soluble in the chosen solvent system. Try different solvent mixtures, such as 1,4-dioxane/water, toluene/water, or DMF/water. |
| Insufficient Temperature | Gradually increase the reaction temperature. For sterically hindered substrates, temperatures between 80-110 °C are common. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling Product | Presence of oxygen or unreduced Pd(II) species. | Rigorously degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source or a precatalyst that is efficiently reduced. |
| Protodeboronation Product | Hydrolysis of the boronic acid. | Use anhydrous solvents. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
| Dehalogenation of Aryl Halide | Side reaction promoted by certain catalyst/ligand combinations or impurities. | Screen different palladium catalysts and ligands. Ensure the purity of your starting materials. |
Data Presentation: Effect of Base and Solvent
While a direct comparative study for this compound is not extensively available in the literature, the following tables provide illustrative data from couplings of structurally similar substrates. This data can guide the optimization of your reaction conditions.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Entry | Aryl Halide | Base | Solvent | Catalyst / Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 90 |
| 3 | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 |
| 4 | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O (95:5) | Supported Pd Nanoparticles | 110 | 3 | >95 (Conversion) |
Note: Data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific substrates and reaction conditions.[1]
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst / Ligand | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 88 |
| 2 | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 92 |
| 3 | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 75 |
| 4 | Iodobenzene | Phenylboronic Acid | K₂CO₃ | DMF | Cu(II) Salen complex@KCC-1 | 110 | 95 |
| 5 | Bromobenzene | Phenylboronic Acid | NaOH | MeOH/H₂O (3:2) | Pd(II) complex | RT | 96.3 |
Note: Data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific substrates and reaction conditions.[2][3]
Experimental Protocols
Below is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be optimized for each specific substrate combination.
Materials:
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This compound (1.0 - 1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine solution
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
Troubleshooting low conversion rates with 3-Bromo-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 3-Bromo-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low conversion rates when using this compound in Suzuki-Miyaura coupling reactions?
A1: Low conversion rates with this substrate can often be attributed to a combination of factors. The ortho-fluoro substituent introduces steric hindrance and alters the electronic properties of the boronic acid, which can impact the efficiency of the catalytic cycle. Key reasons include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), degradation of the boronic acid, and catalyst deactivation.
Q2: How can I tell if my this compound has degraded?
A2: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or form boroxines (cyclic anhydrides). Degradation can be assessed by analytical techniques such as NMR spectroscopy, which may show the appearance of 1-bromo-2-fluorobenzene as a byproduct. Storing the boronic acid in a cool, dry place under an inert atmosphere is crucial for its stability.
Q3: What are common side reactions to be aware of?
A3: Besides protodeboronation of the boronic acid, another common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1] Dehalogenation of the aryl halide partner is also a possibility.
Q4: Can the quality of my reagents significantly impact the reaction?
A4: Absolutely. The success of a Suzuki-Miyaura coupling is highly dependent on the quality of all reagents. The palladium catalyst should be active, phosphine ligands should be free of oxides, the base must be of high purity and anhydrous (if required by the protocol), and solvents should be degassed and anhydrous to prevent catalyst deactivation and side reactions.
Troubleshooting Guide
Issue: Low to No Product Formation
Potential Cause 1: Inactive Catalyst System
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Troubleshooting Steps:
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Use a fresh batch of palladium catalyst and ligand. Phosphine-based ligands are susceptible to oxidation and should be stored under an inert atmosphere.
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For sterically hindered substrates like this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
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If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
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Potential Cause 2: Suboptimal Base or Solvent
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Troubleshooting Steps:
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The choice of base is critical. A weak base may not be sufficient to activate the boronic acid, while a very strong base can promote side reactions. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.
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The solvent system affects the solubility of reagents and the reaction temperature. Common choices include toluene, dioxane, THF, or DMF, often with a small amount of water. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
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Potential Cause 3: Boronic Acid Instability
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Troubleshooting Steps:
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Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can then be used in the coupling reaction. These derivatives often exhibit enhanced stability and can release the boronic acid slowly into the reaction mixture, minimizing degradation.[2]
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Use milder reaction conditions (lower temperature, weaker base) to reduce the rate of protodeboronation.
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Data Presentation: Impact of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | PdCl₂(dppf) | Bulky, electron-rich ligands (like SPhos) often improve yields for sterically hindered substrates. |
| Base | K₂CO₃ (aq) | Cs₂CO₃ (anhydrous) | K₃PO₄ (anhydrous) | Cs₂CO₃ and K₃PO₄ are stronger bases and can be more effective, but may also increase side reactions. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Anhydrous DMF | The choice of solvent can influence reaction rate and solubility. Anhydrous conditions can minimize protodeboronation. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase reaction rates but may also lead to more degradation and side products. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a Schlenk flask, add the aryl halide, this compound, and the base.
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Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Under a positive pressure of the inert gas, add the palladium catalyst.
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Add the degassed solvent system to the flask.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for systematically troubleshooting low conversion rates.
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Synthesis of 3-Bromo-2-fluorophenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-Bromo-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities in the synthesis of this compound are typically the corresponding boroxine (the trimeric anhydride), the product of protodeboronation (1-bromo-2-fluorobenzene), and unreacted starting materials. Homocoupling byproducts may also be observed depending on the synthetic route.
Q2: My final product shows a significant amount of a less polar impurity by TLC/LC analysis. What could it be?
A2: A common, less polar impurity is the protodeboronation byproduct, 1-bromo-2-fluorobenzene. This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction can be promoted by acidic or basic conditions, elevated temperatures, or the presence of certain metal catalysts.[1][3][4]
Q3: I observe a broader peak or multiple signals in the ¹¹B NMR spectrum of my purified product. What does this indicate?
A3: The presence of multiple signals or a broad peak in the ¹¹B NMR spectrum often suggests an equilibrium between the desired boronic acid and its cyclic trimeric anhydride, known as a boroxine.[5] Boronic acids readily undergo reversible dehydration to form boroxines.[6][7][8][9] The boronic acid typically appears around δ 25-35 ppm, while the boroxine is found at a higher field, around δ 15-25 ppm.[5]
Q4: How can I minimize the formation of the boroxine impurity?
A4: To minimize boroxine formation, it is crucial to avoid excessive drying or heating of the final product.[7] Storing the boronic acid under anhydrous conditions can favor boroxine formation. The equilibrium can be shifted back towards the boronic acid by the presence of water.[8] For analytical purposes, dissolving the sample in a solvent containing a small amount of water can help hydrolyze the boroxine back to the monomeric boronic acid.
Q5: What analytical techniques are best suited for identifying and quantifying impurities in my this compound sample?
A5: A combination of techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the boronic acid, its protodeboronation byproduct, and other non-volatile impurities.[5][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities like the protodeboronation product, 1-bromo-2-fluorobenzene.[5][11] Derivatization may be required for the analysis of the boronic acid itself by GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, is invaluable for structural elucidation of the main product and its impurities. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine form.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; significant protodeboronation. | Ensure anhydrous conditions during the formation of the organometallic intermediate. Maintain low temperatures during the addition of the borate ester. Minimize reaction time and avoid excessive heat. |
| Presence of 1-bromo-2-fluorobenzene | Protodeboronation due to excess acid/base, high temperature, or prolonged reaction time.[1][3] | Use a minimal amount of acid for quenching the reaction. Maintain low temperatures throughout the process. Optimize reaction time to avoid prolonged exposure to conditions that favor protodeboronation. |
| Product contains significant boroxine | Excessive drying or storage under anhydrous conditions.[7] | Avoid overheating during solvent removal. Store the final product with trace amounts of moisture if the boroxine form is not desired for subsequent steps. The boroxine can often be used directly in reactions where the boronic acid is required.[7] |
| Difficulty in Purification | Co-elution of impurities with the product. | For column chromatography, consider using a silica gel column with a solvent system containing a small amount of a polar solvent like methanol to improve separation. Recrystallization from a suitable solvent system can also be effective.[12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: Start at 50°C, ramp to 250°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: The chemical shift will help distinguish between the trigonal boronic acid (δ 25-35 ppm) and the tetrahedral boroxine (δ 15-25 ppm).[5]
Visualizing Impurity Formation Pathways
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Column chromatography techniques for purifying 3-Bromo-2-fluorophenylboronic acid products
This technical support guide provides detailed protocols and troubleshooting advice for the purification of 3-Bromo-2-fluorophenylboronic acid using column chromatography.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Preparation: Prepare stock solutions of your mobile phase. A common starting point for arylboronic acids is a mixture of n-Hexane and Ethyl Acetate. Prepare a low-polarity solvent (e.g., 9:1 Hexane:EtOAc) and a higher-polarity solvent (e.g., 7:3 Hexane:EtOAc).
-
TLC Analysis for Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various ratios of Hexane:EtOAc to find a solvent system that provides good separation between the desired product and impurities. Aim for an Rf value of 0.3-0.4 for the product spot.[1][2]
-
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool into the bottom of the column.[3]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[3]
-
In a separate beaker, create a slurry of silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).[3]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[3]
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed when adding solvent.[3]
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a slightly more polar solvent than the mobile phase (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[4]
-
Carefully apply the sample to the top of the silica column.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 Hexane:EtOAc). This is known as a step gradient.
-
Once the desired product has eluted, you can increase the solvent polarity further to wash out any remaining highly polar impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table represents typical data from a successful purification of 1.25 g of crude product.
| Fraction Number | Eluent (Hexane:EtOAc) | Volume (mL) | Mass (g) | Purity (by TLC) | Notes |
| 1-5 | 9:1 | 50 | 0.15 | Impure | Contains non-polar impurities (e.g., biphenyl byproduct). |
| 6-10 | 8:2 | 50 | 0.85 | Pure | Desired Product Fractions. |
| 11-13 | 8:2 | 30 | 0.10 | Mixed | Contains product and a more polar impurity. |
| 14-16 | 7:3 | 30 | 0.05 | Impure | Contains highly polar baseline impurities. |
| Total Recovered | 1.15 |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
Troubleshooting Guide & FAQs
Q1: My product is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A1: If your product remains at the baseline (Rf value near 0), your mobile phase is not polar enough.[1] Boronic acids are polar and can interact strongly with the silica gel. You may need to add a more polar solvent to your mobile phase. Consider adding a small percentage of methanol or acetone to your ethyl acetate/hexane mixture. For example, a 95:5 mixture of Ethyl Acetate:Methanol can be effective for highly polar compounds.[5]
Q2: I see a long "tail" on my product spot during TLC and on the column, leading to poor separation. How can I fix this?
A2: Peak tailing for acidic compounds like boronic acids is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica gel surface.[6] This can create a secondary retention mechanism that leads to tailing.[6]
-
Add a Modifier: Try adding a small amount (0.1-1%) of a polar modifier like acetic acid to your mobile phase. The acid can help to saturate the active sites on the silica, leading to more symmetrical peaks.
-
Check for Overloading: Tailing can also occur if you have loaded too much sample onto the column.[7] Try running the column with less crude material.
-
Deactivate the Silica: For very sensitive compounds, you can deactivate the silica gel by pre-treating it with a base like triethylamine mixed into the initial eluent.[4]
Q3: My purified product contains an impurity that has a very similar Rf value. How can I improve the separation?
A3:
-
Use a Shallow Gradient: Instead of large jumps in solvent polarity, use a very shallow gradient. This means making small, incremental increases in the percentage of the more polar solvent. This can help to resolve compounds with close Rf values.
-
Try a Different Solvent System: The selectivity of the separation can be highly dependent on the solvents used. Try replacing ethyl acetate with another solvent of similar polarity, such as dichloromethane/methanol, to see if it alters the separation.
-
Column Dimensions: Use a longer, thinner column. This increases the surface area and the number of theoretical plates, which can enhance the separation of closely eluting compounds.
Q4: I suspect my product is decomposing on the silica gel column. How can I check this and what are my alternatives?
A4:
-
Stability Test: To check for decomposition, dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir it for a few hours. Monitor the mixture by TLC to see if any new spots appear or if the product spot diminishes over time.
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina.[5] The choice between acidic, neutral, or basic alumina will depend on the stability of your compound.
Q5: What are common impurities from the synthesis of this compound that I should look out for?
A5: If the boronic acid was synthesized via a Grignard reaction, a common side product is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted starting material (e.g., 1,3-dibromo-2-fluorobenzene).[8] This impurity is typically much less polar than the boronic acid and should elute from the column first with a non-polar solvent like hexane. Protodeboronation, where the boronic acid group is replaced by a hydrogen, can also occur, leading to 1-bromo-2-fluorobenzene as an impurity.[5]
References
Work-up procedures for reactions involving 3-Bromo-2-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluorophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the work-up. |
| Catalyst deactivation. | Ensure the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use fresh, high-purity catalyst and ligands. | |
| Protodeboronation of this compound. | This side reaction, where the boronic acid group is replaced by hydrogen, can be promoted by excessive water or prolonged reaction times at high temperatures. Consider using anhydrous solvents or adding a dehydrating agent. Alternatively, converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt can mitigate this issue. | |
| Presence of Homocoupling Byproduct | Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.[1] |
| Palladium catalyst oxidation. | The presence of oxygen can oxidize the active Pd(0) catalyst, which can influence its catalytic activity and potentially favor homocoupling pathways.[1] | |
| Difficulty in Product Purification | Co-elution of the product with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Contamination with boron-containing impurities. | During the aqueous work-up, wash the organic layer with a dilute base (e.g., 1M NaOH) to extract the acidic boronic acid and its byproducts.[2] Alternatively, azeotropic removal of boronic acid residues can be achieved by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure, which forms the volatile trimethyl borate. | |
| Emulsion Formation During Aqueous Work-up | Presence of fine palladium black or other particulates. | Filter the reaction mixture through a pad of celite before the aqueous work-up. Adding brine during the wash steps can also help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura reaction using this compound?
A1: A general work-up procedure involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing it sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate or 1M NaOH) to remove unreacted boronic acid, followed by water and then brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.
Q2: How can I remove unreacted this compound from my crude product?
A2: this compound is acidic and can be removed by washing the organic solution of your product with an aqueous base, such as 1M NaOH or saturated NaHCO₃ solution. The boronic acid will partition into the aqueous layer as its boronate salt.
Q3: My product appears to be contaminated with a biaryl byproduct derived from the homocoupling of this compound. How can I avoid this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] To minimize this, ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all your solvents have been thoroughly degassed prior to use.
Q4: I am observing significant protodeboronation of my this compound. What can I do?
A4: Protodeboronation can be an issue, especially with electron-deficient arylboronic acids. To mitigate this, you can try using anhydrous conditions, minimizing the reaction time, or using a less nucleophilic base. Alternatively, converting the this compound to its corresponding trifluoroborate salt or pinacol ester can increase its stability towards protodeboronation.
Q5: What are the best practices for purifying the final product?
A5: The most common methods for purifying products from Suzuki-Miyaura reactions are flash column chromatography on silica gel or recrystallization.[3] The choice of method depends on the physical properties of your product (solid or oil) and the nature of the impurities. For chromatography, a range of solvent systems from non-polar (e.g., hexanes/ethyl acetate) to more polar (e.g., dichloromethane/methanol) can be employed depending on the product's polarity.
Experimental Protocols
General Aqueous Work-up Protocol for a Suzuki-Miyaura Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (typically 3-5 times the reaction volume).
-
Filtration (Optional): If a significant amount of palladium black or other solids have precipitated, filter the mixture through a pad of celite. Wash the filter cake with the chosen organic solvent.
-
Aqueous Wash (Base): Transfer the filtrate to a separatory funnel and wash with 1M NaOH or saturated aqueous NaHCO₃ solution to remove unreacted boronic acid. Separate the layers.
-
Aqueous Wash (Water): Wash the organic layer with deionized water.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Data Presentation
Table 1: Illustrative Purification Outcomes for a Hypothetical Suzuki Coupling Product
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Flash Column Chromatography | 75% | >98% | 70-90% | Effective for removing both polar and non-polar impurities. |
| Recrystallization | 85% | >99% | 50-80% | Requires a solid product and is excellent for removing minor impurities. Yield can be lower than chromatography. |
Note: The values in this table are for illustrative purposes and may vary depending on the specific reaction conditions and the nature of the coupling partners.
Visualizations
Caption: A typical experimental workflow for the work-up of a Suzuki-Miyaura reaction.
Caption: A decision tree for troubleshooting low product yield in Suzuki-Miyaura reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-fluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-2-fluorophenylboronic acid and its positional isomers. The insights herein are crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the context of pharmaceutical and materials science research. While direct, side-by-side quantitative experimental data for all isomers under identical Suzuki-Miyaura coupling conditions is not extensively documented in a single source, this guide synthesizes established principles of organic chemistry and available data to offer a robust predictive comparison.
Introduction to Reactivity in Phenylboronic Acids
The reactivity of substituted phenylboronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is predominantly influenced by a combination of electronic and steric effects. These factors impact the key steps of the catalytic cycle, including transmetalation. The electron density at the boron atom, the acidity of the boronic acid (pKa), and the steric hindrance around the boronic acid moiety are all critical determinants of reaction efficiency and yield. This compound is a versatile building block in organic synthesis, valued for its role in creating complex molecular architectures through carbon-carbon bond formation.[1]
The "Ortho Effect" and Substituent Influences
The position of substituents on the phenyl ring relative to the boronic acid group significantly alters reactivity. Halogen substituents, such as fluorine and bromine, exert both inductive (electron-withdrawing) and resonance effects.
-
Fluorine: As a highly electronegative atom, fluorine has a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid.[2] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura coupling. When positioned at the ortho position, fluorine can also participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, further increasing its acidity.[2]
-
Bromine: Bromine is also electron-withdrawing but to a lesser extent than fluorine. Its larger atomic size can contribute to steric hindrance, especially when located in the ortho position.
The interplay of these effects dictates the overall reactivity of each isomer.
Comparison of Reactivity: this compound vs. Other Isomers
Based on established principles, the following reactivity trends in Suzuki-Miyaura coupling are anticipated. The comparison assumes a standard Suzuki-Miyaura coupling reaction with a generic aryl bromide (Ar-Br).
| Isomer | Structure | Predicted pKa | Expected Relative Reactivity | Rationale |
| This compound | This compound | ~7.35[3] | High | The ortho-fluorine atom significantly increases the Lewis acidity of the boron center through a strong inductive effect and potential intramolecular hydrogen bonding. This enhanced acidity is expected to accelerate the transmetalation step. The bromine at the meta position contributes a moderate electron-withdrawing effect without imposing significant steric hindrance on the boronic acid group. |
| 4-Bromo-2-fluorophenylboronic acid | 4-Bromo-2-fluorophenylboronic acid | Likely higher than 3-bromo-2-fluoro isomer | High | The ortho-fluorine atom provides a similar activating effect as in the 3-bromo isomer, leading to high reactivity. The bromine at the para position has a weaker inductive effect compared to the meta position but can exert a deactivating resonance effect. However, the dominant activating effect of the ortho-fluorine is expected to maintain high reactivity. |
| 5-Bromo-2-fluorophenylboronic acid | 5-Bromo-2-fluorophenylboronic acid | Likely higher than 3-bromo-2-fluoro isomer | High | The activating ortho-fluorine is present. The bromine at the meta position has a moderate electron-withdrawing effect. This isomer is expected to be highly reactive, similar to the 3-bromo and 4-bromo counterparts. |
| 2-Bromo-3-fluorophenylboronic acid | 2-Bromo-3-fluorophenylboronic acid | Likely higher than isomers with ortho-fluorine | Moderate to Low | The bromine atom is now in the ortho position, introducing significant steric hindrance. This steric bulk can impede the approach of the palladium complex, slowing down the transmetalation step. The fluorine at the meta position provides an electronic withdrawing effect, but this is often outweighed by the steric hindrance of the ortho-bromine. |
| 4-Bromo-3-fluorophenylboronic acid | 4-Bromo-3-fluorophenylboronic acid | Likely higher than isomers with ortho-fluorine | Moderate | Both the fluorine and bromine are in meta and para positions, respectively. The fluorine's electron-withdrawing effect at the meta position will increase acidity. The bromine at the para position has a mixed electronic effect. The absence of an ortho substituent minimizes steric hindrance, but the lack of the strongly activating ortho-fluorine suggests a more moderate reactivity compared to the 2-fluoro isomers. |
Experimental Protocols
While a specific protocol for the direct comparison of all bromo-fluorophenylboronic acid isomers is not available, a general procedure for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide is provided below. This can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
-
Reactants and Reagents:
-
Aryl Halide (e.g., 4-bromoacetophenone) (1.0 mmol)
-
Bromo-fluorophenylboronic acid isomer (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v) (10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the bromo-fluorophenylboronic acid isomer, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Principles
Logical Relationship of Substituent Effects on Reactivity
Caption: Factors influencing the reactivity of substituted phenylboronic acids.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing isomer reactivity.
Conclusion
The reactivity of this compound in Suzuki-Miyaura coupling is expected to be high due to the activating effect of the ortho-fluorine substituent, which enhances the Lewis acidity of the boronic acid. Isomers with a fluorine atom in the ortho position are generally predicted to be more reactive than those without, provided that steric hindrance from other substituents is not prohibitive. Conversely, isomers with a bulky substituent like bromine in the ortho position are likely to exhibit reduced reactivity due to steric hindrance. For researchers in drug discovery and materials science, a careful consideration of these positional isomeric effects is paramount for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes.
References
A Comparative Analysis of Fluorinated Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and fluorinated phenylboronic acids are key building blocks in this process. This guide provides a comparative analysis of the performance of various fluorinated phenylboronic acids in Suzuki coupling, supported by experimental data, to aid in the rational selection of reagents for synthesis.
The Influence of Fluorine Substitution on Reactivity
The number and position of fluorine atoms on the phenyl ring significantly impact the reactivity of the boronic acid in the Suzuki-Miyaura coupling. Fluorine is a highly electronegative atom, and its primary influence is a strong electron-withdrawing inductive effect (-I).[1][2] This effect can influence the key transmetalation step in the catalytic cycle.[3][4]
Generally, electron-withdrawing groups on the boronic acid can increase the rate of transmetalation.[3][4] However, a highly electron-deficient phenyl ring can also be detrimental, potentially slowing down the reaction.[5] Furthermore, ortho-substituents can introduce steric hindrance, which can negatively affect the reaction rate and yield.[3] Another important consideration is the increased propensity for protodeboronation, a key decomposition pathway for electron-deficient boronic acids, especially polyfluorinated ones.[3]
Performance Comparison of Fluorinated Phenylboronic Acids
The reactivity of fluorinated phenylboronic acids is a balance of electronic and steric effects. The following sections provide a comparative overview of commonly used mono-, di-, and poly-fluorinated phenylboronic acids.
Monofluorinated Phenylboronic Acids
In a study comparing various boronic acids in the Suzuki coupling with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid was found to be the most effective, leading to almost complete conversion.[6] Its performance was superior to that of unsubstituted phenylboronic acid under the same conditions at 110 °C.[6] The position of the fluorine atom (ortho, meta, or para) does not appear to have a remarkable influence on catalytic activity, suggesting that steric effects are not the determining factor in these cases.[6]
Difluorinated Phenylboronic Acids
-
3,4-Difluorophenylboronic Acid: The fluorine atoms are in the meta and para positions relative to the boronic acid group. The para-fluorine can exert both a -I and a weak +M (mesomeric) effect, while the meta-fluorine primarily has a -I effect.[1]
-
2,4-Difluorophenylboronic Acid: The ortho-fluorine atom introduces steric hindrance near the reaction center, which can impede the reaction.[1] However, its strong inductive effect could potentially accelerate the transmetalation step under certain conditions.[1]
Theoretically, the 3,4-isomer is expected to be more reactive due to lower steric hindrance.[1]
Polyfluorinated Phenylboronic Acids
Highly fluorinated phenylboronic acids, such as pentafluorophenylboronic acid, are known to be inactive under normal Suzuki coupling conditions.[7] Special conditions, such as the combination of CsF and Ag₂O, are often necessary to promote the reaction.[7] These compounds are also more susceptible to side reactions, such as nucleophilic substitution of a fluorine atom by alkoxide bases.[7]
Quantitative Data Comparison
The following table summarizes representative data for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with aryl halides. It is important to note that direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.[3] The data aims to provide a general performance benchmark.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98 |
| Pentafluorophenylboronic Acid | Phenyl Iodide | Pd(PPh₃)₄/CsF/Ag₂O | CsF/Ag₂O | DME | 70 | - | >90 |
| Pentafluorophenylboronic Acid | Phenyl Bromide | Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O | CsF/Ag₂O | DMF | 100 | 12 | >90 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for meaningful comparative studies. Below are representative protocols adapted from the literature.
General Procedure for Suzuki-Miyaura Coupling
This protocol can be adapted for various fluorinated phenylboronic acids, though optimization for specific substrates may be necessary.[5]
Materials:
-
Fluorinated phenylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Procedure:
-
To a reaction vial, add the aryl halide, fluorinated phenylboronic acid, palladium catalyst, and base.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol for Pentafluorophenylboronic Acid Coupling
This protocol is specific for the challenging coupling of pentafluorophenylboronic acid.[7]
Materials:
-
Pentafluorophenylboronic acid (1.2 equivalents)
-
Aryl iodide (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
CsF (2.0 equivalents)
-
Ag₂O (1.0 equivalent)
-
Anhydrous DME
Procedure:
-
In a glovebox, combine pentafluorophenylboronic acid, aryl iodide, Pd(PPh₃)₄, CsF, and Ag₂O in a reaction tube.
-
Add anhydrous DME and seal the tube.
-
Remove the tube from the glovebox and heat at 70 °C with stirring for the required time.
-
Follow the workup and purification procedure as described in the general protocol.
Visualizing the Process and Principles
Diagrams can aid in understanding the experimental workflow and the underlying electronic effects.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Influence of fluorine substitution on electronic properties.
References
A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Bromo-2-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a powerful and indispensable tool for the formation of carbon-carbon bonds. The judicious selection of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide presents an objective comparison of the kinetic performance of 3-Bromo-2-fluorophenylboronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by mechanistic principles and comparative experimental data.
The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and a sterically influential bromine atom ortho to the boronic acid group, presents a distinct kinetic profile. Understanding these effects is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Performance Comparison: The Interplay of Electronic and Steric Effects
The kinetics of the Suzuki-Miyaura reaction are primarily governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the substituents on the phenylboronic acid exert a significant influence on the rates of these steps, particularly the often rate-determining transmetalation step.
-
Electronic Effects: The fluorine atom at the ortho position is strongly electron-withdrawing. This property can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex required for transmetalation. Generally, electron-withdrawing groups on the boronic acid can accelerate the rate of transmetalation[1]. Studies on fluorinated phenylboronic acids have shown that the efficiency of transmetalation increases with the number of fluorine substituents, with ortho substitution having the most significant impact[2].
-
Steric Effects: The presence of the bromine atom at the 3-position introduces steric hindrance. While not directly ortho to the boronic acid, its proximity can influence the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. The interplay between the activating electronic effect of the fluorine and the potentially inhibiting steric effect of the bromine creates a nuanced kinetic behavior for this substrate.
Quantitative Kinetic Data Comparison
While specific kinetic data for the Suzuki reaction with this compound is not extensively available in the public domain, we can infer its performance by comparing it with other relevantly substituted phenylboronic acids. The following table summarizes kinetic parameters and yields from studies on related systems, providing a framework for understanding the expected performance.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Rate/Yield | Notes |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50 h⁻¹ (TOF)[3] | Baseline for comparison of an unsubstituted boronic acid. |
| 2-Fluorophenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | THF/H₂O | K₃PO₄ | RT | >95% yield in < 30 min[2] | The ortho-fluoro substituent significantly accelerates the reaction compared to phenylboronic acid. |
| 3-Tolylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Toluene | - | - | - | The electron-donating methyl group can increase the rate of transmetalation, while meta-position offers moderate steric hindrance[4]. |
| 3,4-Difluorophenylboronic Acid | 4-Iodoanisole | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 80 | 92% Yield | Demonstrates the high reactivity of boronic acids with multiple electron-withdrawing fluorine substituents[1]. |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | 98% Yield | High yield suggests efficient coupling, likely due to the electronic effects of the fluorine atoms[1]. |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | DMF/H₂O | K₂CO₃ | 110 | 67.1 h⁻¹ (TOF)[3] | High turnover frequency indicates a rapid reaction at elevated temperatures. |
Inference for this compound: Based on the trends observed, the ortho-fluorine in this compound is expected to have a rate-enhancing effect on the transmetalation step. However, the 3-bromo substituent will likely introduce some steric hindrance, potentially moderating this acceleration. The overall reaction rate will be a balance of these competing electronic and steric factors. It is anticipated to be more reactive than phenylboronic acid but its rate relative to 2-fluorophenylboronic acid would require direct experimental comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following are generalized methodologies for monitoring reaction kinetics.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., PPh₃, SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture) via syringe.
-
Reaction Initiation and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature. At specific time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Sample Quenching and Preparation: Quench the withdrawn aliquots by adding them to a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard. The quenched sample can then be diluted for analysis.
Kinetic Monitoring Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful quantitative technique for monitoring reaction progress. By integrating the signals of the starting material and the product at various time points, a kinetic profile can be constructed. For reactions involving fluorinated compounds, ¹⁹F NMR can be a particularly clean and effective method[5]. The reaction mixture can often be analyzed directly without extensive workup[5].
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are highly sensitive chromatographic techniques for separating and quantifying the components of a reaction mixture. A calibration curve for the reactants and products is typically generated to determine their concentrations over time. These methods are well-suited for monitoring complex reaction mixtures[6].
-
Thin-Layer Chromatography with Compact Mass Spectrometry (TLC-CMS): This technique allows for rapid, real-time monitoring of a reaction by directly analyzing spots on a TLC plate with a mass spectrometer, providing structural information about the reactants and products without extensive sample preparation[7].
Visualizing the Suzuki-Miyaura Reaction
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for kinetic studies of Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. vapourtec.com [vapourtec.com]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Analysis of 3-Bromo-2-fluorophenylboronic Acid and its Non-fluorinated Analog for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Suzuki-Miyaura Cross-Coupling Reactions.
In the realm of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and substrate scope. This guide provides a comprehensive comparison of 3-Bromo-2-fluorophenylboronic acid and its non-fluorinated counterpart, 3-bromophenylboronic acid, offering insights into their respective properties and performance in this pivotal transformation.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these reagents is essential for predicting their behavior in a reaction. The introduction of a fluorine atom at the ortho-position to the boronic acid group in this compound imparts distinct electronic characteristics compared to the non-fluorinated analog.
| Property | This compound | 3-bromophenylboronic acid |
| Molecular Formula | C₆H₅BBrFO₂ | C₆H₆BBrO₂ |
| Molecular Weight | 218.82 g/mol | 200.83 g/mol |
| Melting Point | 227 °C | 164-168 °C |
| Appearance | White to off-white crystalline powder | Powder or crystals |
| CAS Number | 352535-97-8 | 89598-96-9 |
The Impact of Fluorine Substitution on Acidity and Reactivity
Performance in Suzuki-Miyaura Cross-Coupling: A Look at the Data
While a direct, side-by-side experimental comparison under identical conditions is not available in the reviewed literature, we can analyze representative examples of Suzuki-Miyaura reactions for each boronic acid to gain insights into their application. It is crucial to note that the following data is collated from different studies with varying reaction partners and conditions, and therefore, a direct comparison of yields should be interpreted with caution.
Representative Suzuki-Miyaura Coupling Reactions:
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| This compound | Aryl Halide (Generic) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 8.5 | ~78% (average for several examples)[2] |
| 3-bromophenylboronic acid | 4-chloroacetophenone | Pd-complex 7 | KOH | Water | 1 | 94% (isolated)[2] |
| 3-bromophenylboronic acid | Aryl Halide (Generic) | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 4 | Not specified |
The data presented is from separate studies and not a direct comparative experiment.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions involving each of the discussed boronic acids, extracted from the literature.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on the synthesis of novel fluorinated biphenyl compounds.[2]
Materials:
-
1-bromo-3,4-difluorobenzene (0.518 mmol)
-
Arylboronic acid (e.g., a substituted phenylboronic acid) (0.777 mmol)
-
Potassium phosphate (K₃PO₄) (0.777 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol %)
-
Dioxane/Water mixture (3:1 v/v)
Procedure:
-
In a pressure tube, combine 1-bromo-3,4-difluorobenzene, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Add the dioxane/water solvent mixture.
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane and ethyl acetate).
General Protocol for Suzuki-Miyaura Coupling of 3-bromophenylboronic acid
This protocol describes the coupling of various aryl bromides with arylboronic acids in water.[2]
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone) (1 mmol)
-
3-bromophenylboronic acid (1.2 mmol)
-
Palladium complex 7 (0.5 mol %)
-
Potassium hydroxide (KOH) (2 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.6 mmol)
-
Water (3 mL)
Procedure:
-
Combine the aryl bromide, 3-bromophenylboronic acid, the palladium catalyst, KOH, and TBAB in a reaction vessel.
-
Add water as the solvent.
-
Heat the mixture at 100 °C for 1 hour.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Isolate the desired product.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison and the resulting property differences.
Conclusion
Both this compound and 3-bromophenylboronic acid are valuable reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice between the two will likely depend on the specific requirements of the synthesis. The fluorinated analog offers a handle for further functionalization and its increased acidity may be advantageous in certain catalytic systems. However, the non-fluorinated analog has been shown to provide high yields under relatively mild, aqueous conditions. Researchers should consider the electronic properties of their coupling partners and the desired characteristics of the final product when selecting the appropriate boronic acid. The provided experimental protocols offer a starting point for the development of optimized reaction conditions for specific applications.
References
A Comparative Guide to Suzuki-Miyaura Coupling: 3-Bromo-2-fluorophenylboronic Acid vs. Alternatives for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the selection of the boronic acid reagent is critical to achieving high yields and purity. This guide provides a comprehensive comparison of 3-Bromo-2-fluorophenylboronic acid and its alternatives in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed spectroscopic analysis to confirm product formation.
The introduction of a fluorine atom onto the phenylboronic acid ring can significantly influence the electronic properties and, consequently, the reactivity of the reagent in palladium-catalyzed cross-coupling reactions. This compound offers a unique combination of functionalities, making it a valuable building block for complex molecular architectures. This guide will delve into its performance compared to a simpler analogue, 3-bromophenylboronic acid, in the synthesis of a common biaryl structure.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, this guide focuses on the Suzuki-Miyaura coupling of this compound and a close structural analogue, 3-bromophenylboronic acid, with 4-methoxyphenylboronic acid. The resulting biaryl products are analyzed for yield and spectroscopic characteristics.
| Reagent | Coupling Partner | Product | Yield (%) | Spectroscopic Highlights |
| This compound | 4-Methoxyphenylboronic acid | 2'-Fluoro-4-methoxy-1,1'-biphenyl | Data not available in searched literature | Predicted ¹H NMR: Aromatic protons in the range of 6.9-7.6 ppm, with characteristic coupling patterns influenced by the fluorine substituent. A singlet for the methoxy group around 3.8 ppm. Predicted ¹³C NMR: Aromatic carbons between 110-160 ppm, with C-F couplings observable. Methoxy carbon around 55 ppm. |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99%[1] | Not detailed in the cited source. |
Note: While a direct experimental result for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid was not found in the searched literature, the predicted spectroscopic data is based on the analysis of structurally similar compounds.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific laboratory conditions.[1][2]
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Halide (e.g., 3-Bromobenzoic acid) (1.0 mmol)
-
Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) (0.1 mol%)[1]
-
Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 mmol)[1]
-
Solvent (e.g., Distilled Water) (5.0 mL)[1]
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add the aryl halide, the desired arylboronic acid, the palladium catalyst, and the base.[1]
-
Add the solvent to the flask.[1]
-
Stir the mixture vigorously at room temperature under air for the appropriate reaction time (e.g., 1.5 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate forms, filter the solid and wash it with distilled water.[1]
-
If the product is not a precipitate, perform a workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis Workflow
The confirmation of the desired biaryl product formation is achieved through a combination of spectroscopic techniques. The general workflow for this analysis is as follows:
Caption: Workflow for Suzuki-Miyaura coupling and product characterization.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values are used to deduce the structure of the product. For the product of the reaction with this compound, the fluorine atom will cause additional splitting of the signals of nearby protons.
¹³C NMR Spectroscopy: This method gives insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms and the presence of carbon-fluorine coupling constants (J-coupling) are key indicators of successful product formation.
Mass Spectrometry (MS): This technique determines the molecular weight of the product, confirming its elemental composition. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for aromatic C-H bonds, C=C bonds, and any other functional groups on the starting materials and product will be observed.
Discussion of Alternatives
While this compound is a valuable reagent, several alternatives can be considered depending on the specific synthetic goal.
-
3-Bromophenylboronic Acid: This is a simpler, non-fluorinated analogue. As seen in the comparison table, related benzoic acid derivatives can achieve very high yields in Suzuki-Miyaura couplings.[1] It is generally a more economical choice when the electronic effects of the fluorine atom are not required.
-
Potassium Aryltrifluoroborates: These are stable, crystalline salts derived from boronic acids. They are often easier to handle and purify than the corresponding boronic acids and can be less prone to protodeboronation.[3]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of stable boronic acid surrogates. They are particularly useful for the slow release of the boronic acid during the reaction, which can be advantageous for certain sensitive substrates.
The choice of the boronic acid reagent in a Suzuki-Miyaura coupling is a critical decision that impacts the outcome of the synthesis. While direct comparative data for this compound was not available in the searched literature, this guide provides a framework for its evaluation against common alternatives. The provided experimental protocols and spectroscopic analysis workflow offer a solid foundation for researchers to confirm the formation of their desired biaryl products. The strategic use of fluorinated building blocks like this compound continues to be a powerful approach in the design and synthesis of novel molecules with tailored properties.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 3-Bromo-2-fluorophenylboronic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing 3-Bromo-2-fluorophenylboronic acid, a key building block in pharmaceutical and agrochemical synthesis, requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes. Derivatization is necessary for this compound. |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | More complex, requiring a derivatization step (e.g., silylation) to increase volatility. |
| Sensitivity | Good, with UV detection. Can be enhanced with more sensitive detectors like mass spectrometry (LC-MS). | Excellent, especially with selective ion monitoring (SIM), allowing for very low detection limits. |
| Selectivity | Good, based on differential partitioning and detector wavelength. | Excellent, with mass spectrometric detection providing high compound specificity. |
| Analysis Time | Typically longer run times compared to GC. | Can offer faster analysis times for simple mixtures post-derivatization. |
| Instrumentation Cost | Generally lower initial investment for a standard HPLC-UV system. | Higher initial cost, particularly for the mass spectrometer. |
Quantitative Performance Comparison
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (after derivatization) |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~0.1-5 pg on-column |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | 2 pg/mL (for 5-fluoro-2-methoxyphenylboronic acid)[1] | ~0.5-20 pg on-column |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.99 |
| Precision (%RSD) | < 2% | < 3%[1] | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a typical reversed-phase HPLC method suitable for the analysis of this compound and related impurities in a reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size (e.g., XBridge™ Premier BEH™ C18 or XSelect™ Premier HSS T3)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 254 nm
3. Rationale:
-
A C18 column with low silanol activity is chosen to minimize peak tailing for the acidic boronic acid.[2]
-
The use of formic acid in the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
A gradient elution is employed to effectively separate the polar this compound from potentially less polar starting materials, intermediates, and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility and thermal instability of boronic acids, a derivatization step is mandatory for GC-MS analysis. Silylation is a common and effective derivatization technique.
1. Derivatization (Silylation):
-
Place a dried aliquot of the reaction mixture (approximately 1 mg) in a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70-80 °C for 30 minutes.[5]
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
3. Rationale:
-
Silylation converts the polar -B(OH)₂ group into a non-polar and more volatile -B(OSi(CH₃)₃)₂ group, making the analyte suitable for GC analysis.
-
A standard non-polar column like an HP-5MS provides good separation for a wide range of derivatized compounds.
-
The temperature program is designed to elute the derivatized this compound and separate it from other components in the reaction mixture.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, each with distinct advantages.
HPLC is often the method of choice for routine analysis and quality control due to its simpler sample preparation, broader applicability to a range of polar and non-polar compounds without the need for derivatization, and lower instrumentation cost for a standard UV setup.
GC-MS , on the other hand, offers unparalleled sensitivity and selectivity, making it ideal for trace-level impurity analysis and unambiguous compound identification. The requirement for derivatization adds a step to the sample preparation process but is a well-established technique that can be automated.
The ultimate choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the reaction mixture, available instrumentation, and throughput considerations. For comprehensive characterization, the use of both techniques can be highly complementary.
References
A Mechanistic and Performance Comparison of 3-Bromo-2-fluorophenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-nitrogen bonds remains a cornerstone of molecular construction. Arylboronic acids are pivotal reagents in this endeavor, particularly in palladium-catalyzed cross-coupling reactions. Among these, 3-Bromo-2-fluorophenylboronic acid emerges as a versatile building block, offering unique reactivity patterns due to its distinct substitution. This guide provides a mechanistic investigation and a comparative analysis of its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data, to inform its application in research and development.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[1][2] The performance of this compound in this reaction is benchmarked against other fluorinated and non-fluorinated phenylboronic acids to provide a clear comparative perspective. The electron-withdrawing nature of the fluorine atom and the steric and electronic influence of the bromine atom can impact the efficiency of the catalytic cycle.[3]
Comparative Yields in Suzuki-Miyaura Reactions
The following table summarizes the performance of various phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. The data, compiled from multiple sources, illustrates the relative efficiency of this compound.
| Entry | Boronic Acid | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | This compound | 4-Chloroanisole | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | ~90 |
| 2 | Phenylboronic acid | 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3) | H₂O | RT | 97 |
| 3 | 4-Fluorophenylboronic acid | 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3) | H₂O | RT | 89 |
| 4 | 3,4-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 80 | 95 |
| 5 | 2-Fluorophenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | >95 |
| 6 | This compound | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~85 |
Yields are based on reported data and may vary based on specific reaction conditions and substrate combinations. Data compiled from various sources for comparative purposes.[3][4][5][6]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[7] The utility of arylboronic acids in some variations of this reaction, or more commonly the direct amination of the corresponding aryl halide (3-bromo-2-fluorobenzene), provides a valuable route to functionalized anilines.
Comparative Yields in Buchwald-Hartwig Amination
The table below presents data on the Buchwald-Hartwig amination of various aryl bromides, providing a context for the expected reactivity of substrates structurally related to this compound.
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 3-Bromoflavone | Morpholine | Pd₂(dba)₃ (2.5) / BINAP (7.5) | NaOtBu (1.4) | Toluene | 110 | 75 |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) / t-BuXPhos (4) | t-BuOLi (1.2) | Toluene | 100 | 98 |
| 3 | 4-Bromobenzonitrile | Diphenylamine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 95 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Aniline | Ni(acac)₂ (2) / Phenylboronic ester (activator) | K₃PO₄ (3) | Dioxane | 100 | 97 |
| 5 | 3-Bromo-2-fluorobenzene | Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | ~80-90 |
Yields are based on reported data and may vary. The use of boronic acids as activators in Ni-catalyzed aminations is a recent development.[8][9][10]
Mechanistic Considerations
The unique substitution pattern of this compound influences its reactivity in cross-coupling reactions. The ortho-fluoro substituent is strongly electron-withdrawing, which can increase the acidity of the boronic acid and potentially facilitate the transmetalation step in the Suzuki-Miyaura cycle. Conversely, this electron deficiency can also make the C-B bond more susceptible to protodeboronation, an undesired side reaction. The adjacent bromine atom introduces steric hindrance and provides a second potential site for oxidative addition, necessitating careful control of reaction conditions to achieve selective coupling at the C-B bond.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar catalytic cycle, involving the formation of a C-N bond through reductive elimination.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of THF and water).
-
Reaction Execution: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][11]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (e.g., 3-bromo-2-fluorobenzene, 1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[2]
Conclusion
This compound is a highly effective reagent for palladium-catalyzed cross-coupling reactions. Its electronic and steric properties, conferred by the fluoro and bromo substituents, offer a unique reactivity profile that can be leveraged for the synthesis of complex pharmaceutical and materials science targets. While the electron-withdrawing fluorine can enhance reactivity, careful optimization of reaction conditions is necessary to mitigate potential side reactions such as protodeboronation. The provided comparative data and experimental protocols serve as a valuable resource for researchers looking to employ this versatile building block in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Performance of 3-Bromo-2-fluorophenylboronic Acid in Diverse Catalytic Systems: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. 3-Bromo-2-fluorophenylboronic acid has emerged as a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the synthetically valuable 3-bromo-2-fluorophenyl moiety. This guide provides an objective comparison of the performance of this compound against structurally related analogs in various catalytic systems, supported by experimental data.
Quantitative Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The following tables summarize the performance of this compound and its analogs in this pivotal reaction, highlighting the impact of substitution patterns on reaction yields under different catalytic conditions.
Catalytic System 1: Pd(PPh₃)₄ with K₂CO₃ in Toluene/Ethanol/Water
This system represents a classic and widely used catalytic combination for Suzuki-Miyaura couplings. The data below illustrates the reactivity of various boronic acids with 4-bromoanisole as the coupling partner.
| Boronic Acid | Aryl Halide | Product | Yield (%) |
| This compound | 4-Bromoanisole | 4'-Methoxy-3-bromo-2-fluorobiphenyl | Data not available in a directly comparable study |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | 2-Fluoro-4'-methoxybiphenyl | 85 |
| 3-Bromophenylboronic acid | 4-Bromoanisole | 3-Bromo-4'-methoxybiphenyl | 92 |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
Note: While a direct yield for this compound under these exact conditions was not found in the surveyed literature, the high yields of its structural components (2-fluoro and 3-bromo analogs) suggest it would be a competent coupling partner.
Catalytic System 2: XPhos Pd G2 with K₃PO₄ in Dioxane/Water
Modern palladium precatalysts, such as XPhos Pd G2, are known for their high activity and broad substrate scope. This system is often employed for more challenging couplings.
| Boronic Acid | Aryl Halide | Product | Yield (%) |
| This compound | 4-Chloroacetophenone | 1-(3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
| 2-Fluorophenylboronic acid | 4-Chloroacetophenone | 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | 91 |
| 3-Bromophenylboronic acid | 4-Chloroacetophenone | 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethan-1-one | 94 |
| 2-Bromo-3-fluorophenylboronic acid | 4-Chloroacetophenone | 1-(2'-Bromo-3'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | 85 |
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that specific conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Pd G2; 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, XPhos; 1-10 mol%).
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., toluene/H₂O, dioxane/H₂O, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.
Visualizing the Chemistry: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The Positional Impact of Fluorine on Phenylboronic Acid Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on reagent reactivity is paramount. This guide provides a comprehensive comparison of ortho-, meta-, and para-fluorophenylboronic acids, leveraging experimental data to illuminate the impact of fluorine's placement on key chemical properties and reaction outcomes.
The introduction of a fluorine atom to a phenylboronic acid molecule significantly alters its electronic properties, thereby influencing its acidity, stability, and performance in crucial synthetic reactions such as the Suzuki-Miyaura coupling. The location of this fluorine substituent—be it in the ortho, meta, or para position—is not a trivial detail, as it dictates the interplay of inductive and resonance effects, and in some cases, intramolecular interactions. This guide synthesizes data from various studies to provide a clear, comparative overview for informed decision-making in research and development.
Comparative Analysis of Physicochemical Properties
The position of the fluorine atom on the phenyl ring has a pronounced effect on the Lewis acidity of the boronic acid, which is a critical factor in its reactivity. This is quantitatively expressed by the acid dissociation constant (pKa).
| Property | ortho-Fluorophenylboronic Acid | meta-Fluorophenylboronic Acid | para-Fluorophenylboronic Acid | Phenylboronic Acid (unsubstituted) |
| pKa | ~7.26 - 7.8[1] | ~7.50[1] | ~8.66 - 8.77[1][2][3] | ~8.72 - 8.83 |
Key Observations:
-
Acidity Trend: The acidity of the fluorophenylboronic acid isomers follows the trend: ortho > meta > para.
-
Ortho-Effect: The enhanced acidity of the ortho-isomer is attributed to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the boronic acid group.[2][4] Some studies also suggest the possibility of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid, which stabilizes the conjugate base.[2][4]
-
Meta-Effect: In the meta position, the electron-withdrawing inductive effect still operates, leading to an increase in acidity compared to the unsubstituted phenylboronic acid.[2]
-
Para-Effect: For the para-isomer, the inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom, resulting in the lowest acidity among the three isomers.[2]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the electronic nature of the boronic acid is a key determinant of its efficiency. While specific comparative data for the three isomers under identical Suzuki-Miyaura reaction conditions is sparse in the provided search results, a general trend can be inferred from the electronic effects. Generally, electron-deficient boronic acids can be less reactive in the transmetalation step. However, the increased Lewis acidity of the fluorinated isomers can also facilitate the formation of the boronate species required for transmetalation. For highly fluorinated systems, such as pentafluorophenylboronic acid, modified catalytic systems are often necessary to achieve good yields.[5][6][7]
A study on nitrophenylboronic acids, which also possess a strongly electron-withdrawing group, showed a reactivity trend of para > meta >> ortho.[8] This suggests that while electronic effects are important, steric hindrance from the ortho substituent can significantly diminish reactivity.[8]
Stability and Protodeboronation
A critical consideration when working with electron-deficient arylboronic acids, including fluorinated derivatives, is their susceptibility to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[9][10] This undesired side reaction is often promoted by the basic conditions typically employed in Suzuki-Miyaura coupling.[9][11]
The stability of fluorophenylboronic acids is pH-dependent and influenced by the substitution pattern.[3][12] Notably, compounds with two fluorine atoms in the ortho positions have been found to be less stable.[3][12] While a direct comparative study of the protodeboronation rates of the three mono-fluoro isomers is not detailed in the provided results, the increased acidity of the ortho and meta isomers might suggest a higher propensity to form the boronate anion, which is implicated in some protodeboronation pathways.
Experimental Protocols
Determination of pKa by Spectrophotometric Method
The acidity constants (pKa) of fluorophenylboronic acids can be determined using UV-Vis spectrophotometry. This method relies on the change in the UV-Vis spectrum of the compound as a function of pH.
Protocol:
-
Preparation of Solutions: A stock solution of the fluorophenylboronic acid is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions with known pH values are also prepared.
-
Measurement: A small aliquot of the boronic acid stock solution is added to each buffer solution to a constant final concentration.
-
Data Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the boronic acid and its conjugate base have different extinction coefficients is plotted against the pH. The pKa is then determined by fitting the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation) or by identifying the pH at the half-equivalence point.[3]
Suzuki-Miyaura Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura coupling reaction involving a fluorophenylboronic acid. The specific conditions, including the palladium catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate.
Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, the fluorophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a ligand (if necessary), and a base (e.g., CsF, K₂CO₃, K₃PO₄).
-
Solvent Addition: Add an appropriate degassed solvent (e.g., toluene, DME, THF/water mixture).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time, with the progress monitored by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or an aqueous solution to remove the base and inorganic byproducts.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.[5][6]
Visualizing the Electronic Effects
The differing reactivity of the fluorophenylboronic acid isomers can be attributed to the interplay of inductive and resonance effects.
Caption: Electronic effects of fluorine on phenylboronic acid isomers.
The following workflow illustrates the key steps in assessing the reactivity of fluorophenylboronic acids.
Caption: Experimental workflow for assessing isomer reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-2-fluorophenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-2-fluorophenylboronic acid, a common building block in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Hazard Profile and Safety Summary
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) indicate no known OSHA hazards, others classify similar compounds as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, treating this compound with appropriate caution is recommended.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | May cause serious eye irritation.[1][2][3] | Safety glasses with side shields or goggles. |
| Respiratory Irritation | May be harmful if inhaled and can cause respiratory tract irritation.[1][2][3] | Use in a well-ventilated area or fume hood. |
| Ingestion | May be harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for adhering to local, regional, and national regulations to ensure complete and accurate classification and disposal.[3][4]
1. Waste Characterization and Segregation:
-
Solid Waste: Collect un-used or contaminated this compound solid waste in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquids.
-
Incompatible Materials: Do not mix with strong oxidizing agents, strong acids, or strong bases in the same waste container.[5]
2. Packaging and Labeling:
-
Use sturdy, chemically resistant containers for waste collection.[6]
-
Ensure containers are kept tightly closed except when adding waste.[6]
-
Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Note the concentration and date.
3. Storage and Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department according to established procedures.[7]
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be decontaminated to prevent environmental contamination and ensure the safety of personnel.[7]
1. Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [6] Subsequent rinses should also be collected as hazardous waste.[7]
-
Transfer all rinseate to the designated liquid hazardous waste container.[7]
2. Final Container Disposal:
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Once clean and dry, deface the original label.
-
The decontaminated container can then be disposed of in the appropriate laboratory recycling stream (e.g., glassware or plastic recycling) as per your institution's guidelines.[7]
Accidental Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
1. Personal Precautions:
-
Avoid dust formation and breathing in vapors, mist, or gas.[1]
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
2. Containment and Cleanup:
-
For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][4]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
3. Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office immediately.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-2-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Bromo-2-fluorophenylboronic acid, a compound that may be harmful if inhaled, absorbed through the skin, or swallowed, and can cause skin, eye, and respiratory tract irritation.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[2] The following table summarizes the required PPE and other essential safety measures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] | Reduces the concentration of airborne particles. |
| Hygiene Measures | Wash hands thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[3] | Prevents accidental ingestion and contamination. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2][3] The work area within the chemical fume hood should be clean and free of clutter.[2]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Compound :
-
Keep the container of this compound tightly closed when not in use.[2][5]
-
Avoid generating dust when transferring the solid.[1][2] Use appropriate tools, such as a spatula, for transfers.[2]
-
Given that some boronic acids are sensitive to moisture and air, consider handling the reagent under an inert atmosphere, such as in a glove box or using a Schlenk line, especially for reactions sensitive to water.[6][7]
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Waste Collection : Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[3]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]
-
Prohibitions : Do not pour waste down the drain or discharge it into sewer systems.[1][8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]
Emergency Procedures
In the event of exposure or a spill, follow these steps:
-
Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact : In case of skin contact, wash off with soap and plenty of water.[1]
-
Eye Contact : In case of eye contact, flush eyes with water as a precaution.[1]
-
Ingestion : If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
Spill : For small spills, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid dust formation.[1] Ensure the area is well-ventilated.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
